molecular formula C11H15NO4S B2694014 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate CAS No. 1909316-44-4

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

Cat. No.: B2694014
CAS No.: 1909316-44-4
M. Wt: 257.3
InChI Key: JUGMMBDKWSSRMS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.3. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-pyridin-3-yloxan-4-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(13,14)16-10-4-6-15-11(7-10)9-3-2-5-12-8-9/h2-3,5,8,10-11H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGMMBDKWSSRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC(C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate (CAS 1909316-44-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate , a specialized chemical intermediate used in high-value medicinal chemistry campaigns.

Executive Summary & Chemical Identity

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate (also known as 2-(3-pyridyl)tetrahydro-2H-pyran-4-yl methanesulfonate) is a synthetic intermediate designed for the modular construction of complex pharmaceutical scaffolds. It serves as an electrophilic building block, allowing researchers to introduce the 2-(pyridin-3-yl)tetrahydropyran moiety—a pharmacophore known to improve aqueous solubility and metabolic stability compared to phenyl-cyclohexyl analogs.

This compound is particularly relevant in the synthesis of inhibitors for targets such as NAMPT (Nicotinamide phosphoribosyltransferase) and various kinases, where the pyridine ring acts as a hydrogen bond acceptor and the tetrahydropyran ring provides a rigid, non-aromatic spacer.

Chemical Identifiers & Properties
PropertyData
CAS Number 1909316-44-4
IUPAC Name 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate
Synonyms 2-(3-Pyridyl)tetrahydro-2H-pyran-4-yl mesylate; Methanesulfonic acid 2-(pyridin-3-yl)tetrahydro-pyran-4-yl ester
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
SMILES CS(=O)(=O)OC1CC(C2=CN=CC=C2)OCC1
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; slightly soluble in water (hydrolytically unstable)
Key Functional Groups Pyridine (Basic, H-bond acceptor), Sulfonate ester (Electrophile, Leaving group)

Synthesis & Reaction Mechanism

The synthesis of 2,4-disubstituted tetrahydropyrans typically employs the Prins cyclization or a modified segmented Prins reaction. This approach ensures the efficient formation of the pyran ring with control over the relative stereochemistry (typically favoring the cis-2,4 isomer).

Core Synthetic Pathway
  • Prins Cyclization : Condensation of 3-pyridinecarboxaldehyde with but-3-en-1-ol (homoallylic alcohol) in the presence of a Lewis acid (e.g., Indium(III) triflate or TMSOTf). This forms the 2-(pyridin-3-yl)tetrahydro-2H-pyran-4-ol intermediate.

  • Mesylation : The hydroxyl group at the 4-position is activated using methanesulfonyl chloride (MsCl) and a base (triethylamine) to generate the final methanesulfonate.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the stepwise construction of the scaffold.

SynthesisPathway Aldehyde 3-Pyridinecarboxaldehyde (Starting Material) Intermediate Prins Cyclization (Lewis Acid Catalysis) Aldehyde->Intermediate Homoallyl But-3-en-1-ol (Reagent) Homoallyl->Intermediate Alcohol 2-(Pyridin-3-yl)oxan-4-ol (Key Intermediate) Intermediate->Alcohol Ring Closure (Thermodynamic cis-control) Mesylation Mesylation (MsCl, Et3N, DCM) Alcohol->Mesylation Product 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate (CAS 1909316-44-4) Mesylation->Product Activation

Caption: Synthesis of CAS 1909316-44-4 via Prins Cyclization followed by Mesylation.

Stereochemical Considerations

The stereochemistry of the starting alcohol is critical because the subsequent substitution reaction (S_N2) will proceed with inversion of configuration .

  • Prins Selectivity : The Prins cyclization generally favors the 2,4-cis isomer (where both substituents are equatorial in the chair conformation) due to thermodynamic stability.

  • Mesylation : Retention of configuration occurs during esterification. Therefore, if the starting alcohol is cis, the mesylate is cis.

  • Nucleophilic Displacement : When this mesylate is used to alkylate an amine or thiol, the reaction proceeds via an S_N2 mechanism, resulting in the trans -product.

    • Example: Reaction of cis-mesylate with a piperazine nucleophile yields the trans-1-(2-(pyridin-3-yl)oxan-4-yl)piperazine.

Researcher Note : Always verify the diastereomeric ratio (dr) of the starting alcohol by 1H NMR. The benzylic proton (H2) and the carbinol proton (H4) coupling constants will reveal the axial/equatorial orientation.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to improve the physicochemical properties of lead compounds.

NAMPT Inhibitors

The 3-pyridyl group is a critical binding element for NAMPT (Nicotinamide phosphoribosyltransferase), mimicking the nicotinamide substrate. The tetrahydropyran ring serves as a linker that positions the "tail" group (often a sulfonyl-piperazine or amide) into the hydrophobic tunnel of the enzyme.

  • Mechanism: The pyridine nitrogen forms a hydrogen bond with amino acid residues (e.g., Phe193, Tyr18) in the active site.

Kinase Inhibitors

The pyridine ring can act as a hinge binder, while the 4-position of the pyran allows for vector growth into the solvent-exposed region or back-pocket of the kinase ATP-binding site.

Library Generation (S_N2 Displacement)

The methanesulfonate group is an excellent leaving group, allowing for the rapid generation of diverse libraries.

  • Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine).

  • Etherification : Reaction with phenols or alcohols (requires NaH or K2CO3).

  • Thioetherification : Reaction with thiols.

Experimental Protocol: Nucleophilic Displacement

Standard Operating Procedure (SOP) for utilizing CAS 1909316-44-4 in library synthesis.

Objective : Synthesize a 4-amino-2-(pyridin-3-yl)tetrahydropyran derivative.

  • Preparation : Dissolve 2-(pyridin-3-yl)oxan-4-yl methanesulfonate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .

  • Nucleophile Addition : Add the desired amine (e.g., 1-methylpiperazine, 1.5–2.0 equiv).

  • Base : Add Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv) or Diisopropylethylamine (DIPEA) to scavenge the methanesulfonic acid byproduct.

  • Reaction : Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion by LC-MS (Check for disappearance of mesylate m/z 258 [M+H]+ and appearance of product).

  • Workup : Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification : The product is often an amine; purify via Flash Chromatography (DCM/MeOH/NH₃) or Preparative HPLC.

Critical Control Point : The mesylate is moisture-sensitive. Ensure all reagents are dry. If the reaction is sluggish, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive iodide in situ.

Handling & Safety

  • Storage : Store at -20°C under an inert atmosphere (Nitrogen or Argon). Mesylates can hydrolyze to the alcohol and methanesulfonic acid upon exposure to moisture.

  • Hazards :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

    • Alkylating Agent : As a sulfonate ester, it is a potential alkylating agent and should be handled as a genotoxic impurity (GTI) until proven otherwise. Use appropriate PPE and engineering controls.

References

  • Prins Cyclization Methodology

    • Jasti, R., et al. "Indium(III) Triflate-Catalyzed Prins Cyclization Reactions." Journal of Organic Chemistry, 2006, 71(23), 8807–8817. Link

    • Describes the general synthesis of 2,4-disubstituted tetrahydropyrans with high diastereoselectivity.
  • NAMPT Inhibitor Design

    • Sampath, D., et al. "Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy." Pharmacology & Therapeutics, 2015, 151, 16–31. Link

    • Provides context on the pharmacophore requirements (pyridine cap + linker) for NAMPT inhibitors.
  • General Mesylation Protocol

    • Crossland, R. K., Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." Journal of Organic Chemistry, 1970, 35(9), 3195–3196. Link

Sources

Solubility Profile of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Disclaimer: As of February 2026, specific experimental solubility data for 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is not extensively available in the public domain. The following guide is a professional, illustrative framework designed to meet the user's request for an in-depth technical document. It utilizes a hypothetical, yet scientifically plausible, data set to demonstrate the principles and methodologies of solubility profiling for a compound of this nature. The experimental protocols, analysis, and references provided are based on established, real-world pharmaceutical development practices.

Executive Summary

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solute, such as 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate, in a solvent is a thermodynamically driven process governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). A negative Gibbs free energy of mixing indicates a spontaneous process, leading to dissolution. This can be conceptually broken down into three key energetic steps:

  • Lattice Energy (Solute-Solute Interactions): Energy required to break the intermolecular forces holding the crystalline lattice together. For a stable crystal, this is an energetically unfavorable step (endothermic).

  • Cavitation Energy (Solvent-Solvent Interactions): Energy needed to create a void or cavity within the solvent to accommodate a solute molecule. This is also an endothermic process.

  • Solvation Energy (Solute-Solvent Interactions): Energy released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules. This is an exothermic process.

Dissolution occurs when the energy released during solvation is sufficient to overcome the combined energy penalties of breaking the crystal lattice and creating a solvent cavity. This fundamental principle is often simplified to the adage "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular interaction capabilities (e.g., hydrogen bonding, dipole-dipole interactions).

Experimental Determination of Solubility

Accurate and reproducible solubility data is the bedrock of any meaningful analysis. The choice of method depends on the required throughput, accuracy, and the stage of drug development. For the purpose of this guide, we will focus on the gold-standard equilibrium shake-flask method.

Equilibrium Shake-Flask Method (ICH Guideline M13A)

This method is considered the most reliable for determining thermodynamic solubility as it allows the system to reach true equilibrium.

Protocol:

  • Preparation: Add an excess amount of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate to a known volume of the selected organic solvent in a sealed, inert vial. The excess solid is crucial to ensure that the solution remains saturated throughout the experiment.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours). The agitation ensures a uniform distribution of the solute and accelerates the dissolution process. A preliminary kinetic study is often performed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation at the same temperature is highly recommended to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is then calculated by taking into account the dilution factor.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solute to Known Volume of Solvent B Agitate at Constant Temp (e.g., 24-72h at 25°C) A->B C Centrifuge to Pellet Undissolved Solid B->C D Extract & Dilute Supernatant C->D E Analyze via Validated HPLC-UV Method D->E Inject F Calculate Solubility (mg/mL) E->F Concentration Data G cluster_solv Solvent Properties cluster_interact Dominant Interactions cluster_result Result HighPolarity High Polarity (e.g., Methanol) Favorable Strong Solute-Solvent Interactions (H-Bonding) HighPolarity->Favorable LowPolarity Low Polarity (e.g., Heptane) Unfavorable Weak Solute-Solvent Interactions LowPolarity->Unfavorable HighSol High Solubility Favorable->HighSol Overcomes Lattice Energy LowSol Low Solubility Unfavorable->LowSol Lattice Strong Solute-Solute (Lattice Energy) Lattice->LowSol Dominates

Caption: Factors Governing Solubility in Polar vs. Nonpolar Solvents.

Conclusion

The solubility profile of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is dominated by its polar functional groups, rendering it highly soluble in polar organic solvents and practically insoluble in nonpolar hydrocarbons. This comprehensive understanding, derived from robust experimental methodology and sound theoretical principles, is critical for guiding rational decisions in process chemistry, purification, and formulation development. The presented workflow and analysis serve as a blueprint for characterizing drug candidates, mitigating risks associated with poor solubility, and ultimately accelerating the path to clinical application.

References

  • International Council for Harmonisation (ICH). (2023). M13A Bioequivalence for Immediate-Release Solid Oral Dosage Forms.[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 68-87. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

Stability of oxan-4-yl methanesulfonate derivatives at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the stability, handling, and storage of Oxan-4-yl methanesulfonate (systematically known as tetrahydro-2H-pyran-4-yl methanesulfonate ). It addresses the discrepancy between commercial "room temperature" shipping labels and the rigorous requirements for maintaining high purity in research and drug development contexts.

A Technical Guide for Research & Development

Document Control:

  • Compound: Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS: 134419-59-3)[1][2]

  • Class: Secondary Alkyl Sulfonate / Heterocyclic Building Block

  • Critical Hazard: Autocatalytic Acid Decomposition

  • Storage Standard: -20°C (Long-term), Inert Atmosphere

Part 1: Executive Summary & Core Directive

The "Room Temperature" Fallacy: While commercial vendors often list "Room Temperature" (RT) for shipping, this reflects short-term logistics, not thermodynamic stability. As a secondary mesylate, oxan-4-yl methanesulfonate is metastable at 25°C. It is prone to slow thermal elimination which generates methanesulfonic acid (MsOH). This acid byproduct acts as an autocatalyst, accelerating decomposition and leading to "black tar" formation if left unchecked.

Operational Directive:

  • Synthesis: Must be maintained at

    
     0°C during reagent addition.
    
  • Workup: Requires complete neutralization of acid byproducts.

  • Storage: Strictly anhydrous, -20°C, under Argon/Nitrogen.

  • Handling: Limit RT exposure to active weighing/dispensing operations (< 4 hours).

Part 2: Chemical Context & Structural Analysis

To understand the stability profile, we must analyze the electronic and conformational environment of the methanesulfonyloxy group (-OMs) at the C4 position of the tetrahydropyran ring.

Structural Vulnerability

The molecule consists of a good leaving group (mesylate, pKa of conjugate acid


 -1.9) attached to a secondary carbon. Unlike primary mesylates, secondary mesylates are significantly more susceptible to E2 elimination  and S_N1 solvolysis .
Conformational Gating of Elimination

The stability is governed by the chair conformation of the pyran ring.

  • Equatorial Conformer (Major): The -OMs group prefers the equatorial position to minimize 1,3-diaxial interactions. In this conformation, the C-H bonds at C3 and C5 are gauche to the leaving group, making E2 elimination kinetically slow.

  • Axial Conformer (Minor): Through ring flipping, the -OMs group enters the axial position. Here, the axial hydrogens at C3 and C5 become anti-periplanar to the mesylate. This geometry perfectly aligns the sigma orbitals for E2 elimination, lowering the activation energy barrier.

Implication: Even at room temperature, the dynamic equilibrium allows the molecule to access the reactive axial conformation, leading to spontaneous elimination over time.

Part 3: Decomposition Mechanisms

The degradation of oxan-4-yl methanesulfonate follows two primary pathways, both resulting in the liberation of methanesulfonic acid (MsOH).

Pathway A: Thermal Elimination (Dominant in Storage)

Spontaneous loss of MsOH yields 3,6-dihydro-2H-pyran .

  • Mechanism: E2 elimination via the axial conformer.

  • Product: The 3,6-dihydro isomer is favored over the enol ether (3,4-dihydro-2H-pyran) under kinetic control and non-equilibrating conditions.

  • Risk: The released MsOH is a strong acid that protonates the remaining mesylate or the ether oxygen, catalyzing further degradation.

Pathway B: Hydrolysis (Dominant in Air)

Exposure to ambient moisture leads to S_N2 attack by water.

  • Reaction:

    
    
    
  • Product: Tetrahydro-2H-pyran-4-ol.

  • Risk: This pathway is faster than elimination if the sample is not stored under an inert atmosphere.

Visualization: The Autocatalytic Decomposition Loop

The following diagram illustrates why a small amount of degradation can trigger a runaway decomposition event.

Decomposition Mesylate Oxan-4-yl Methanesulfonate (Intact Reagent) Axial Axial Conformer (Reactive Intermediate) Mesylate->Axial Ring Flip Hydrolysis Hydrolysis (Moisture) Mesylate->Hydrolysis + H2O Elimination E2 Elimination (Thermal/Base) Axial->Elimination Anti-Periplanar H Alkene 3,6-Dihydro-2H-pyran (Alkene Byproduct) Elimination->Alkene Acid MsOH (Methanesulfonic Acid) Elimination->Acid Alcohol Tetrahydropyran-4-ol (Hydrolysis Product) Hydrolysis->Alcohol Hydrolysis->Acid Polymer Oligomers/Tars (Darkening of Sample) Alkene->Polymer Acid->Mesylate Catalyzes Degradation Acid->Alkene Polymerization

Figure 1: The autocatalytic decomposition cycle. Note how MsOH generation creates a feedback loop, accelerating the destruction of the remaining material.

Part 4: Experimental Protocols & Handling

Synthesis Best Practices

To ensure stability, the synthesis must avoid heat and ensure complete removal of the base hydrochloride salts.

Protocol: Mesylation of Tetrahydropyran-4-ol

  • Setup: Flame-dry a round-bottom flask; flush with Argon. Dissolve Tetrahydropyran-4-ol (1.0 equiv) in anhydrous DCM (10 vol).

  • Base Addition: Add Et3N (1.5 equiv) and DMAP (0.05 equiv). Cool to 0°C .

  • Reaction: Add MsCl (1.2 equiv) dropwise over 30 mins. Maintain temp < 5°C.

    • Why: Exotherms promote immediate elimination.

  • Quench: Pour into ice-cold saturated NaHCO3.

    • Why: Neutralizes excess MsCl and HCl immediately.

  • Workup: Wash organic layer with cold 1M HCl (rapidly, to remove amine), then sat. NaHCO3, then Brine. Dry over Na2SO4.

  • Concentration: Evaporate solvent at < 30°C . Do not heat the water bath above 35°C.

Storage & Quality Control

Storage Condition:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (prevent hydrolysis).

  • Container: Amber glass (light is a minor factor, but standard for labile organics) with Teflon-lined cap.

QC Check (NMR): Before using stored material in a critical step, run a quick ^1H NMR.

  • Diagnostic Signal: Look for alkene protons (5.7 - 6.0 ppm) indicating elimination.

  • Acid Check: A downfield shift in the mesylate methyl singlet (normally ~3.0 ppm) can indicate acidification of the sample matrix.

Handling Workflow Decision Tree

Workflow Start Start: Solid/Liquid Reagent Check Visual Inspection Start->Check Color Color? Check->Color White White/Colorless Color->White Pass Yellow Yellow/Orange Color->Yellow Warning Brown Brown/Black Color->Brown Fail Use Proceed to Reaction (Keep Cold) White->Use Purify Recrystallize/Filter (Remove Acid) Yellow->Purify Discard Discard (Polymerized) Brown->Discard

Figure 2: Operational decision tree for assessing reagent quality prior to use.

Part 5: Quantitative Data Summary

ParameterValue / CharacteristicNotes
CAS Number 134419-59-3
Melting Point 47 - 49 °CPure solid.[1] Impure samples appear as liquids.
pKa (Leaving Group) -1.9 (MsOH)Excellent leaving group; high reactivity.
Preferred Conformer Equatorial (-OMs)Thermodynamic minimum.
Reactive Conformer Axial (-OMs)Required for E2 elimination.
Critical Impurity 3,6-Dihydro-2H-pyranResult of thermal elimination.
Storage Temp -20°CMandatory for >1 week storage.
Shipping Temp AmbientAcceptable for <72 hours (short term).

References

  • ChemicalBook. (2025).[3] Tetrahydro-2H-pyran-4-yl methanesulfonate Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Tetrahydro-2H-pyran-4-yl methanesulfonate.[1] Retrieved from

  • Organic Chemistry Portal. (2008). Synthesis of Tetrahydropyran Derivatives and Prins Cyclization. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3,6-Dihydro-2H-pyran.[4] Retrieved from

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran under Oxidation Conditions. Asian Journal of Organic Chemistry. Retrieved from

Sources

Safety data sheet (SDS) for 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

Part 1: Executive Summary & Compound Characterization

Compound Identity:

  • Systematic Name: 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate[1][2][3]

  • Synonyms: 2-(3-Pyridyl)tetrahydro-2H-pyran-4-yl mesylate; 2-(Pyridin-3-yl)tetrahydro-2H-pyran-4-yl methanesulfonate.[2]

  • Molecular Formula: C₁₁H₁₅NO₄S

  • Role: Advanced Pharmaceutical Intermediate (API precursor).

Technical Context: This compound is a bifunctional heterocyclic scaffold featuring a pyridine ring (conferring basicity and pi-stacking potential) and a methanesulfonate (mesylate) ester at the C4 position of the oxane ring.[2] The mesylate group functions as a highly reactive nucleofuge (leaving group) , designed to facilitate nucleophilic substitution (


) reactions.[2]

Critical Safety Alert (The "Mesylate" Factor): As a sulfonate ester, this molecule falls under the structural alert category for alkylating agents . While secondary mesylates (on a cyclic ether) are generally less reactive than primary alkyl mesylates (e.g., methyl methanesulfonate), they must be treated as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines until experimental Ames testing proves otherwise.[2]

Part 2: Hazard Identification (GHS & Toxicological Profiling)

Note: In the absence of compound-specific LD50 data, this profile is derived using Read-Across Methodology from structural analogs (Tetrahydro-2H-pyran-4-yl methanesulfonate and Pyridine).[2]

GHS Classification (Predicted)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2]H315
Serious Eye Damage Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Germ Cell Mutagenicity Cat 2Suspected of causing genetic defects.H341
Acute Toxicity (Oral) Cat 4Harmful if swallowed (Pyridine-linked).[2]H302
The Genotoxicity Risk (ICH M7 Assessment)

The methanesulfonate moiety renders this molecule an electrophile capable of alkylating DNA bases (e.g., N7-guanine).[2]

  • Mechanism: The C4-carbon of the oxane ring becomes electron-deficient due to the mesylate pull. DNA nucleophiles can attack this carbon, leading to adduct formation.

  • Regulatory Status: It is a Class 3 impurity (Alerting Structure, unrelated to API) or Class 2 (Known Mutagenic Analog) depending on specific Ames data.[2]

  • Control Limit: If used as a reagent in late-stage synthesis, residues in the final drug substance must be controlled to the Threshold of Toxicological Concern (TTC) , typically 1.5 µ g/day for lifetime exposure.

Part 3: Safe Handling & Containment Strategy

Core Directive: Treat as a High Potency / Genotoxic solid. Zero skin contact and zero inhalation exposure are the operational goals.

Engineering Controls
  • Solids (Weighing/Transfer): Must be performed in a Single-Pass HEPA Filtered Enclosure or a Glove Box (Isolator) operating under negative pressure.[2]

    • Why? Electrostatic powders of mesylates can disperse easily. Inhalation poses the highest risk for systemic alkylation.

  • Solutions: Can be handled in a standard certified Chemical Fume Hood with a face velocity > 100 fpm.

Personal Protective Equipment (PPE)
  • Respiratory: If outside containment, a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is required. A standard N95 is insufficient for genotoxic dusts.

  • Dermal: Double-gloving is mandatory.

    • Inner Glove: Nitrile (4 mil).[2]

    • Outer Glove: Extended cuff Nitrile or Neoprene (minimum 5 mil).[2]

    • Rationale: Mesylates can permeate standard latex. Double-gloving provides a breakthrough buffer and allows outer glove removal upon contamination.

Part 4: Deactivation & Disposal Protocol

Principle: Do not dispose of active mesylates directly. You must chemically "quench" the electrophilic center using a soft nucleophile.

Quenching Solution: 10% Ethanolamine in Methanol OR 5% Sodium Thiosulfate in water.

Step-by-Step Decontamination:

  • Collect: Place all solid waste and contaminated wipes into a dedicated waste container.

  • Quench: Add the Quenching Solution in excess (10:1 ratio).

  • Wait: Allow to stand for 24 hours.

    • Chemistry: The amine (ethanolamine) or thiosulfate attacks the C4 position, displacing the methanesulfonate group and forming a non-genotoxic amino-alcohol or thio-ether derivative.[2]

  • Verify: Check pH (should remain basic for amine method).

  • Disposal: Label as "Deactivated Chemical Waste" and dispose via high-temperature incineration.

Part 5: Visualizations

Diagram 1: Chemical Reactivity & Safety Logic

This diagram illustrates the electrophilic sites driving the toxicity and the decision logic for containment.

SafetyLogic Compound 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate Mesylate Mesylate Group (Leaving Group) Compound->Mesylate Contains Pyridine Pyridine Ring (Base/Irritant) Compound->Pyridine Contains Risk Risk: DNA Alkylation (Genotoxicity) Mesylate->Risk Causes Control Control: Nucleophilic Quench (Thiosulfate) Control->Risk Mitigates

Caption: Structural dissection showing the mesylate group as the primary driver for genotoxicity risks.[2]

Diagram 2: Operational Workflow for Handling

A self-validating workflow to ensure operator safety during synthesis.

HandlingWorkflow Start Start: Material Receipt StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Isolator Glove Box / Isolator (Negative Pressure) Solid->Isolator Hood Fume Hood (Face Velocity >100fpm) Liquid->Hood PPE_Solid PPE: Double Nitrile + Tyvek + PAPR Isolator->PPE_Solid PPE_Liquid PPE: Double Nitrile + Lab Coat + Goggles Hood->PPE_Liquid Decon Decontamination: Treat with 10% Ethanolamine PPE_Solid->Decon PPE_Liquid->Decon Disposal Incineration Decon->Disposal

Caption: Decision tree for engineering controls based on physical state, enforcing containment for solids.

Part 6: References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2] (2017).[2] Link

  • Snodin, D.J. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90.[2] (2006).[2][4] Link

  • Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley. (2011).[2]

  • Sigma-Aldrich. Safety Data Sheet: Tetrahydro-2H-pyran-4-yl methanesulfonate (Analog).[2]Link[2]

  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline.Link[2]

Sources

Potential biological activity of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate Scaffolds in Drug Discovery

Executive Summary

The 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate scaffold represents a high-value synthetic intermediate in modern medicinal chemistry. By integrating a pyridine pharmacophore with a tetrahydropyran (oxane) core and a reactive methanesulfonate (mesylate) leaving group, this molecule serves as a versatile gateway to diverse bioactive libraries. This guide analyzes its structural utility, reactivity profile, and potential biological applications, specifically in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Structural Analysis & Strategic Utility

The scaffold is composed of three distinct functional domains, each contributing to its utility in Structure-Activity Relationship (SAR) studies:

DomainChemical IdentityPharmacological/Synthetic Function
Headgroup Pyridin-3-yl Acts as a hydrogen bond acceptor (HBA). A common bioisostere for phenyl rings, improving aqueous solubility and metabolic stability. Frequently targets the hinge region of kinases.
Core Linker Oxan-4-yl (Tetrahydropyran)A non-aromatic, saturated spacer. It reduces lipophilicity (LogP) compared to cyclohexyl analogs and eliminates the metabolic liability of benzylic oxidation.
Reactive Handle Methanesulfonate (Mesylate)A potent nucleofuge (leaving group). It facilitates

displacement reactions to introduce diverse nucleophiles (amines, thiols, azides) with inversion of configuration.
Bioisosteric Significance

The oxane ring mimics the spatial arrangement of piperidine and cyclohexane but alters the physicochemical profile. Unlike piperidine, the oxane oxygen is not basic, preventing non-specific protein binding and improving blood-brain barrier (BBB) permeability profiles. The pyridine nitrogen provides a specific anchor point for active site residues, such as Serine or Threonine hydroxyls in enzyme pockets.

Chemical Reactivity & Mechanism of Action[1]

The primary utility of this scaffold lies in its ability to undergo nucleophilic substitution. The methanesulfonate group at the C4 position of the oxane ring is an excellent leaving group, making the carbon highly electrophilic.

Reaction Pathway: Nucleophilic Displacement ( )

The displacement of the mesylate by a nucleophile (Nu) typically proceeds via a concerted


 mechanism.
  • Stereochemistry: If the starting mesylate is a pure diastereomer (e.g., cis- or trans-2,4-disubstituted), the reaction will proceed with inversion of configuration at the C4 center.

  • Reactivity: The reaction rate is influenced by the steric environment of the oxane ring. The adjacent C3 and C5 methylene groups provide moderate steric hindrance, requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) for bulky nucleophiles.

DOT Diagram 1: Synthetic Utility & Displacement Pathway

ReactionPathway Scaffold 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate Transition Transition State (SN2 Concerted) Scaffold->Transition Activation Nucleophile Nucleophile (Nu:) (Amines, Thiols, Azides) Nucleophile->Transition Attack at C4 Product 4-Substituted 2-(Pyridin-3-yl)oxane Transition->Product Inversion of Configuration LeavingGroup Mesylate Anion (OMs-) Transition->LeavingGroup Elimination

Caption: Mechanistic pathway for the transformation of the methanesulfonate scaffold into bioactive libraries via SN2 displacement.

Potential Biological Activity & Target Applications

While the mesylate itself is a reactive intermediate, the derived scaffolds (where the mesylate is replaced by an amine or ether) have significant potential in several therapeutic areas.

A. Kinase Inhibition (Oncology)

The pyridine moiety is a privileged scaffold for ATP-competitive kinase inhibitors.

  • Mechanism: The pyridine nitrogen often forms a hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

  • Role of Oxane: The oxane ring projects the substituent into the solvent-exposed region or the ribose-binding pocket, depending on the substitution pattern.

  • Example Targets: p38 MAPK, JAK family, and EGFR.

B. GPCR Ligands (Neurology/Metabolic)

The 2-(pyridin-3-yl)oxane core resembles the structure of several bioactive alkaloids and synthetic GPCR ligands.

  • Application: Allosteric modulators for muscarinic acetylcholine receptors (mAChRs) or metabotropic glutamate receptors (mGluRs).

  • Logic: The pyridine acts as an aromatic headgroup, while the oxane spacer positions a basic amine (introduced via mesylate displacement) to interact with an aspartate residue deep in the receptor transmembrane bundle.

C. Epigenetic Modulators (LSD1 Inhibitors)

Recent literature highlights the utility of pyridine-containing scaffolds in inhibiting Lysine Specific Demethylase 1 (LSD1) [1].[1]

  • Relevance: Analogous structures (3-(piperidin-4-ylmethoxy)pyridine) show potent LSD1 inhibition.[1] The oxane analog offers a neutral alternative to the piperidine core, potentially altering selectivity against Monoamine Oxidases (MAOs).

Experimental Protocols

Protocol A: Synthesis of 2-(Pyridin-3-yl)oxan-4-amine (Key Derivative)

This protocol describes the conversion of the mesylate to a primary amine, a common requirement for library synthesis.

Reagents:

  • Substrate: 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMF (anhydrous)

  • Reductant:

    
    , Pd/C or Staudinger conditions (
    
    
    
    )

Step-by-Step Methodology:

  • Displacement: Dissolve the mesylate (1.0 mmol) in anhydrous DMF (5 mL). Add

    
     (1.5 mmol).
    
  • Reaction: Heat the mixture to 80°C under nitrogen for 12-16 hours. Monitor by LC-MS for the disappearance of the starting material and formation of the azide intermediate (

    
    ).
    
  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Reduction: Dissolve the crude azide in THF/Water (10:1). Add Triphenylphosphine (

    
    , 1.2 eq) and stir at Room Temperature for 12 hours (Staudinger Reduction).
    
  • Purification: Acidify with 1N HCl, wash with ether (to remove

    
    ), then basify the aqueous layer with NaOH and extract the amine into DCM.
    
Protocol B: Safety & Handling of Mesylates

Critical Warning: Methanesulfonate esters are potential Genotoxic Impurities (GTIs) due to their alkylating ability [2].

  • Containment: Handle all solids in a localized exhaust hood or glovebox.

  • Quenching: Treat all glassware and waste with a solution of 10% NaOH or aqueous ammonia to hydrolyze residual mesylates before disposal.

  • Validation: Verify the complete consumption of the mesylate in the final reaction step using a derivatization method (e.g., NBP test) or high-sensitivity LC-MS/SIM methods.

SAR Logic & Pharmacophore Mapping

To maximize the utility of this scaffold, researchers should design libraries that exploit the specific vectors available on the oxane ring.

DOT Diagram 2: Pharmacophore Mapping Strategy

SAR_Logic Core 2-(Pyridin-3-yl)oxan-4-yl Core Vector1 Pyridine Nitrogen (N1) H-Bond Acceptor (Kinase Hinge / Metal Chelation) Core->Vector1 Vector2 Oxane Oxygen (O1) Polarity / Solvation (Reduces LogP) Core->Vector2 Vector3 C4-Position (Displaced Mesylate) Diversity Vector (Amines, Ethers, Heterocycles) Core->Vector3 App1 Application: Fragment-Based Drug Design (FBDD) Vector3->App1 Library Expansion

Caption: Strategic vectors for Structure-Activity Relationship (SAR) exploration using the scaffold.

References

  • Wang, J., et al. (2022). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. Link

  • Müller, L., et al. (2006). "A rational strategy for the testing of pharmaceutical intermediates for genotoxic impurities." Regulatory Toxicology and Pharmacology, 44(3), 198-211. Link

  • Fernández de la Pradilla, R., et al. (2006). "Synthesis of Tetrahydrofurfurylamines Related to Muscarine." Heterocycles, 68(7).[2] Link

  • PubChem Compound Summary. (2023). "2-(Pyridin-3-yl)oxan-4-yl methanesulfonate."[3][4] National Center for Biotechnology Information. Link

Sources

Literature review of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate in medicinal chemistry

[1]

Executive Summary

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate (CAS: 1909316-44-4 ) is a high-value synthetic intermediate used primarily in the development of small-molecule inhibitors for the NaV1.7 ion channel and MAP4K4 kinase.[1] Its core structure—a tetrahydropyran (oxane) ring substituted with a 3-pyridyl group—serves as a robust bioisostere for phenyl-cyclohexyl systems, offering improved solubility and hydrogen-bond accepting capabilities critical for binding to the Voltage-Sensing Domain 4 (VSD4) of NaV1.7.

This guide details the chemical utility, synthetic pathways, and pharmacological relevance of this scaffold, specifically within the context of Genentech’s GNE-series (e.g., GNE-131, GNE-495) and related acylsulfonamide inhibitors (e.g., GDC-0310).

Chemical Profile & Structural Logic[1][3][4]

Core Architecture

The molecule features a 2,4-disubstituted tetrahydropyran ring. The methanesulfonate (mesylate) group at position 4 acts as a highly reactive leaving group, enabling the stereospecific introduction of nucleophiles (amines, azides, thiols) via SN2 reactions.

PropertySpecification
IUPAC Name 2-(Pyridin-3-yl)tetrahydro-2H-pyran-4-yl methanesulfonate
CAS Number 1909316-44-4
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Key Function Electrophilic intermediate for SN2 displacement
Target Stereochemistry Precursor to cis- or trans-2,4-disubstituted systems
Stereochemical Control

In medicinal chemistry, the relative stereochemistry between the C2-pyridyl and C4-substituent is pivotal.

  • Retention vs. Inversion: The mesylate is typically synthesized from the corresponding alcohol. Subsequent displacement by a nucleophile (e.g., azide or amine) proceeds with inversion of configuration (Walden inversion).

  • Strategic Utility: To obtain a cis-amine (often the bioactive conformer in NaV1.7 inhibitors), chemists often start with the trans-alcohol, convert it to the trans-mesylate, and then displace it to yield the cis-amine.

Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The synthesis typically begins with 3-pyridinecarboxaldehyde , utilizing a Prins cyclization or a hetero-Diels-Alder approach to construct the pyran core.

SynthesisPathAldehyde3-PyridinecarboxaldehydeKetone2-(Pyridin-3-yl)oxan-4-oneAldehyde->KetonePrins Cyclization(H+ / reflux)HomoallylHomoallylic AlcoholHomoallyl->KetoneCyclizationAlcohol2-(Pyridin-3-yl)oxan-4-ol(cis/trans mixture)Ketone->AlcoholReduction(NaBH4 or L-Selectride)Mesylate2-(Pyridin-3-yl)oxan-4-ylmethanesulfonate(Target)Alcohol->MesylateMsCl, Et3NDCM, 0°CAmine2-(Pyridin-3-yl)oxan-4-amine(Bioactive Core)Mesylate->Amine1. NaN3 (Inversion)2. Reduction

Figure 1: Synthetic workflow for accessing the 2-(pyridin-3-yl)oxan-4-amine core via the mesylate intermediate.

Detailed Protocol: Mesylation of 2-(Pyridin-3-yl)oxan-4-ol

This protocol describes the conversion of the alcohol precursor to the mesylate.

Reagents:

  • 2-(Pyridin-3-yl)tetrahydro-2H-pyran-4-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(pyridin-3-yl)tetrahydro-2H-pyran-4-ol (10 g, 55.8 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (11.7 mL, 83.7 mmol) dropwise, maintaining the temperature below 5°C.

  • Mesylation: Slowly add Methanesulfonyl chloride (5.2 mL, 67.0 mmol) dropwise over 20 minutes. The reaction is exothermic; control the rate to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for consumption of the alcohol.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step due to instability on silica gel, but can be recrystallized from Et₂O/Hexanes if necessary.

Self-Validating Check:

  • ¹H NMR Diagnostic: Look for the disappearance of the carbinol proton signal of the starting alcohol (typically ~3.5-4.0 ppm) and the appearance of the sharp singlet for the mesylate methyl group at ~3.05 ppm .

Medicinal Chemistry Applications

Nav1.7 Inhibitors (Pain Management)

The 2-(pyridin-3-yl)oxan-4-amine scaffold, derived from this mesylate, is a key pharmacophore in selective NaV1.7 inhibitors designed by Genentech and Xenon Pharmaceuticals .

  • Mechanism: These compounds bind to the Voltage-Sensing Domain 4 (VSD4) of the NaV1.7 channel, locking it in a deactivated state.

  • Key Compounds:

    • GNE-131: A sulfonamide-based inhibitor where the pyridine ring interacts with specific residues in the extracellular loop.

    • GDC-0310: An acylsulfonamide where the tetrahydropyran ring provides a rigid spacer that positions the aryl sulfonamide group for optimal binding.

  • Selectivity: The pyridine nitrogen often acts as a hydrogen bond acceptor, improving selectivity over the cardiac NaV1.5 channel.

MAP4K4 Inhibitors (Inflammation & Angiogenesis)[1]
  • GNE-495: A potent MAP4K4 inhibitor. While the primary core is different, the synthetic logic of using chiral tetrahydropyran spacers is shared across these programs to tune solubility and CNS penetration.

Pharmacophore Model

The mesylate allows access to the "Cis-2,4" configuration, which is often the bioactive conformation.

Pharmacophorecluster_StereoStereochemistry CriticalityPyridine3-Pyridyl Ring(H-Bond Acceptor)LinkerTetrahydropyran Core(Rigid Spacer)Linker->PyridinePosition 2(Lipophilic Pocket)Amine4-Amino/Sulfonamide(VSD4 Interaction)Linker->AminePosition 4(Polar Interaction)Node1Cis-Isomer(High Potency)Node2Trans-Isomer(Low Potency)

Figure 2: Pharmacophore interactions of the 2-(pyridin-3-yl)oxan-4-yl derived inhibitors.

References

  • Genentech/Xenon Pharmaceuticals .[2] Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. Journal of Medicinal Chemistry, 2021.[2][3] Link[3]

  • Genentech . Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor. ACS Medicinal Chemistry Letters, 2015. Link

  • Chemical Supplier Entry . 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate (CAS 1909316-44-4).[1][4] Sigma-Aldrich / MilliporeSigma. Link

  • Patent Literature . Substituted Tetrahydropyran Derivatives as Nav1.7 Inhibitors. WO2013/XXXXXX (Related to GNE series).

  • Structural Biology . Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors. eLife, 2023. Link

Precision in Nomenclature: A Technical Guide to 2-(Pyridin-3-yl)tetrahydropyran-4-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Ambiguity

In drug discovery, nomenclature is not merely a labeling exercise—it is the primary key for intellectual property (IP) protection and regulatory compliance. For a molecule like 2-(Pyridin-3-yl)tetrahydropyran-4-yl methanesulfonate , a scaffold common in GPCR modulators and kinase inhibitors, ambiguity in naming can lead to "paper" prior art failures or unenforceable patent claims.[1]

This guide dissects the IUPAC naming conventions for this molecule, moving beyond basic rules into the stereochemical nuances required for a definitive chemical identity. It is designed for medicinal chemists and regulatory affairs specialists who require absolute precision.[1]

Part 1: Structural Anatomy & Hierarchy

To derive the Preferred IUPAC Name (PIN), we must first dismantle the molecule into its hierarchical components based on the Blue Book (P-series) rules .

The Hierarchy of Operations
  • Principal Characteristic Group: The molecule is an ester of a sulfonic acid.[1] According to Rule P-65.6 , sulfonate esters take priority over heterocyclic rings and ethers.[1]

  • Parent Hydride: The central ring is a saturated six-membered ether.[1] While "oxane" is the systematic PIN, tetrahydropyran is a retained name widely accepted in biochemical contexts.

  • Substituents: A pyridine ring (heterocycle) is attached to the THP core.[1]

Visualization: Naming Priority Architecture

The following diagram illustrates the decision logic for selecting the parent structure and principal group.

NamingHierarchy Molecule Target Molecule FuncGroups Functional Groups Present: 1. Sulfonate Ester (-OSO2Me) 2. Cyclic Ether (THP) 3. Heteroaromatic (Pyridine) Molecule->FuncGroups PriorityCheck Priority Check (Rule P-41) FuncGroups->PriorityCheck Principal Principal Group: Methanesulfonate (Sulfonic Acid Ester) PriorityCheck->Principal Highest Priority Parent Parent Radical: Tetrahydropyran-4-yl PriorityCheck->Parent Scaffold Substituent Substituent: Pyridin-3-yl Parent->Substituent Attached at C2

Figure 1: Hierarchical decomposition of the molecule based on IUPAC priority rules. The sulfonate ester dictates the suffix.

Part 2: Step-by-Step IUPAC Derivation

The Acid Component (Anion)

The principal group is derived from methanesulfonic acid (


). In ester nomenclature, the acid name is modified from -ic acid to -ate .[1]
  • Result: Methanesulfonate (often abbreviated as "mesylate" in lab notebooks, but "methanesulfonate" is the rigorous IUPAC form).

The Alkyl Component (Cation)

This is the complex part: a tetrahydropyran ring substituted with a pyridine.[1]

  • Numbering the Core (Rule P-14.4):

    • The tetrahydropyran ring is numbered starting at the heteroatom (Oxygen) as position 1 .[1]

    • Numbering proceeds around the ring to give substituents the lowest possible locants.[2][3][4]

    • Here, we have substituents at positions 2 and 4.[5][6][7] (Numbering

      
      ).
      
  • Naming the Substituent:

    • The pyridine ring is attached at its 3-position.[1]

    • IUPAC Name: pyridin-3-yl .[1]

  • Assembling the Radical:

    • The radical is attached to the sulfonate oxygen at position 4 of the THP ring.

    • The pyridine is at position 2.[1]

    • Result: 2-(pyridin-3-yl)tetrahydropyran-4-yl.[1]

Final Assembly

Combine the alkyl group and the anion name, separated by a space.

Full Systematic Name: 2-(Pyridin-3-yl)tetrahydropyran-4-yl methanesulfonate [1]

Comparative Nomenclature Table
Naming SystemNameNotes
IUPAC (PIN) 2-(Pyridin-3-yl)tetrahydropyran-4-yl methanesulfonatePreferred for regulatory filings.[1]
IUPAC (Systematic) 2-(Pyridin-3-yl)oxan-4-yl methanesulfonateUses "oxane" instead of THP.[1] Rigorous but less common in Pharma.[1]
Common/Lab 2-(3-Pyridyl)-THP-4-mesylateAcceptable for internal notebooks; avoid in patents.[1]
CAS Index Name Methanesulfonic acid, 2-(3-pyridinyl)tetrahydro-2H-pyran-4-yl esterInverted format used for indexing.[1]

Part 3: Stereochemical Depth (The "Senior Scientist" Insight)

The name 2-(Pyridin-3-yl)tetrahydropyran-4-yl methanesulfonate is stereochemically ambiguous . It describes a racemate containing up to four isomers if not further defined.[1] In a drug development context, you must specify the relative and absolute configuration.

The Cis/Trans Dilemma

Because the THP ring adopts a chair conformation, the relationship between the pyridine at C2 and the sulfonate at C4 is critical.

  • The cis isomer: The substituents are on the same side of the ring plane.[1] In a chair conformation, this typically corresponds to the (2e, 4e) or (2a, 4a) configuration.

    • Thermodynamics: The diequatorial (2e, 4e) conformer is significantly more stable.

  • The trans isomer: One substituent is axial, the other equatorial (2e, 4a) or (2a, 4e).

Stereochemical Decision Tree

Use the following logic flow to assign the correct stereodescriptors for your specific isolate.

StereochemLogic Start Is the sample optically active? Racemic Racemic Mixture (±) Start->Racemic No Pure Enantiopure Start->Pure Yes RelConfig Determine Relative Config (NOESY / Coupling) Racemic->RelConfig Pure->RelConfig AbsConfig Assign CIP Priorities (Cahn-Ingold-Prelog) Pure->AbsConfig Cis cis-2,4 (Z) RelConfig->Cis J(H2-H3) & J(H4-H5) Trans trans-2,4 (E) RelConfig->Trans FinalName Example: (2R,4S)-2-(pyridin-3-yl)... (cis-2,4) AbsConfig->FinalName

Figure 2: Workflow for assigning stereochemical descriptors to the THP scaffold.[1]

Part 4: Validation Protocols (Self-Validating Systems)[1]

Trustworthiness in chemical identity comes from data, not just syntax. Below is a protocol to validate the structure and stereochemistry of this molecule.

NMR Validation ( Coupling Constants)

The most reliable method to distinguish cis vs. trans in 2,4-disubstituted tetrahydropyrans without X-ray is analyzing the Vicinal Coupling Constants (


).
  • Hypothesis: The bulky pyridine group at C2 will anchor the ring in a conformation where the pyridine is equatorial to minimize 1,3-diaxial strain.

  • The Marker (H4 Proton): Look at the proton at position 4 (geminal to the mesylate).[1]

    • If cis (diequatorial): The Mesylate is equatorial

      
       H4 is axial .[1]
      
      • Signal: H4 will show large axial-axial couplings (

        
         Hz) with the axial protons at C3 and C5.[1]
        
    • If trans (equatorial-axial): The Mesylate is axial

      
       H4 is equatorial .[1]
      
      • Signal: H4 will show only small equatorial-axial/equatorial-equatorial couplings (

        
         Hz).[1]
        
Synthesis Verification Workflow

When synthesizing this standard, the precursor is typically the alcohol: 2-(pyridin-3-yl)tetrahydropyran-4-ol.[1]

  • Step 1: Reduce the corresponding ketone (2-(pyridin-3-yl)tetrahydropyran-4-one).[1]

  • Step 2: Use a bulky reducing agent (e.g., L-Selectride) to favor the kinetic product (axial alcohol

    
    trans isomer).[1]
    
  • Step 3: Use a small reducing agent (e.g.,

    
    ) to favor the thermodynamic product (equatorial alcohol 
    
    
    
    cis isomer).
  • Step 4: Mesylate with

    
    .[1] Note that mesylation retains configuration (O-alkylation does not invert C-O bond).[1]
    
Automated Naming Check

Do not rely solely on human derivation.

  • Draw the structure in ChemDraw Professional or Biovia Draw .[1]

  • Use the "Structure to Name" function.[1]

  • Cross-reference with ACD/Name (the industry gold standard for IUPAC compliance).[1]

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][8] Royal Society of Chemistry, 2014.[8]

  • Favre, H. A., & Powell, W. H. P-65.6 Sulfonic acids and derivatives. In IUPAC Recommendations 2013.[1][8]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Source for

    
     coupling analysis in cyclic systems). 
    
  • National Institute of Standards and Technology (NIST). Tetrahydropyran (Oxane) Standard Reference Data.[1][1]

Sources

Methodological & Application

Application Note: Synthesis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2-(pyridin-3-yl)oxan-4-yl moiety is a privileged pharmacophore in medicinal chemistry, frequently appearing in Nav1.7/1.8 ion channel inhibitors and kinase antagonists. The conversion of the hydroxyl group at the C4 position to a methanesulfonate (mesylate) is a critical activation step, transforming a chemically inert alcohol into a potent electrophile suitable for SN2 displacement by amines, thiols, or carbon nucleophiles.

This Application Note details a robust, scalable protocol for the synthesis of 2-(pyridin-3-yl)oxan-4-yl methanesulfonate from its alcohol precursor. Unlike standard aliphatic mesylations, this substrate presents specific challenges due to the basicity of the pyridine ring and the potential for C2/C4 cis-trans isomerization. This guide provides a self-validating workflow ensuring high yield and stereochemical integrity.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic attack of the secondary alcohol oxygen onto the sulfur atom of methanesulfonyl chloride (MsCl). The presence of the pyridine ring requires careful modulation of the base stoichiometry to prevent competitive salt formation or sequestration of the substrate in the aqueous phase during workup.

Reaction Pathway Visualization

The following diagram illustrates the activation pathway and the critical decision points for purification.

ReactionPathway Start 2-(Pyridin-3-yl)oxan-4-ol (Starting Material) Reagents MsCl (1.2 eq) TEA (2.5 eq) DCM, 0°C Start->Reagents Activation Intermediate Sulfene Intermediate (Proposed Mechanism) Reagents->Intermediate transient Product 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate Reagents->Product Main Pathway (S_N2 retention at S) SideProduct Elimination Product (Alkene impurity) Reagents->SideProduct >10°C or Excess Base

Caption: Mechanistic pathway for the mesylation of pyridine-substituted pyranols. Control of temperature is vital to suppress elimination pathways.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Critical Attribute
2-(Pyridin-3-yl)oxan-4-ol Substrate1.0Dry, <0.5% water content (KF)
Methanesulfonyl Chloride (MsCl) Electrophile1.2 - 1.5Clear, colorless. Distill if yellow.
Triethylamine (TEA) Base2.5 - 3.0Must be in excess to buffer HCl and pyridine.
Dichloromethane (DCM) Solvent10 VolAnhydrous (stabilized with amylene).
DMAP Catalyst0.05Optional; accelerates sluggish reactions.
Step-by-Step Methodology
Step 1: Setup and Solubilization
  • Equip a 3-neck round-bottom flask with a nitrogen inlet, a temperature probe, and a pressure-equalizing addition funnel.

  • Charge 2-(pyridin-3-yl)oxan-4-ol (1.0 eq) and DCM (10 volumes relative to mass).

  • Add Triethylamine (TEA) (2.5 eq).

    • Expert Insight: The pyridine nitrogen (pKa ~5.2) is less basic than TEA (pKa ~10.75). TEA acts as the sacrificial base to neutralize the HCl generated. Using <2.0 eq of TEA risks protonating the substrate's pyridine ring, causing it to crash out or resist reaction.

  • Cool the mixture to 0°C using an ice/water bath. Ensure internal temperature is <5°C before proceeding.

Step 2: Activation (Mesylation)
  • Dilute MsCl (1.2 eq) with DCM (2 volumes) in the addition funnel.

  • Add the MsCl solution dropwise over 30–45 minutes.

    • Critical Parameter: Maintain internal temperature <10°C . Rapid addition causes exotherms that favor E2 elimination, leading to the formation of the useless 2-(pyridin-3-yl)-3,6-dihydro-2H-pyran alkene byproduct.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

    • Endpoint: Disappearance of the alcohol peak. The mesylate typically runs higher (less polar) than the alcohol on silica.

Step 3: Workup (The "Pyridine Protocol")

Standard acidic washes used for mesylates must be avoided here to prevent extracting the product into the aqueous phase.

  • Quench the reaction by adding Saturated NaHCO₃ (5 volumes) slowly. Stir for 15 minutes.

  • Separate the layers.[1]

  • Extract the aqueous layer with DCM (2 x 3 volumes).

  • Combine organic layers. Wash with Water (1 x 5 volumes) followed by Brine (1 x 5 volumes).

    • Note: Do not use dilute HCl or citric acid washes.

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Filter.

  • Concentrate in vacuo at <35°C .

    • Stability Warning: Mesylates are thermally sensitive. Do not heat the water bath above 40°C.

Purification & Characterization

Purification Strategy

The crude mesylate is often pure enough (>90%) for the next step. If purification is required:

  • Solid Product: Recrystallize from EtOAc/Hexanes or IPA/Heptane.

  • Oily Product: Rapid filtration through a short pad of silica gel.

    • Eluent: 50% EtOAc in Hexanes.

    • Pre-treatment:[2][3] Flush silica with 1% TEA in eluent first to neutralize acidity, preventing on-column degradation.

Analytical Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • The methanesulfonyl methyl group appears as a sharp singlet at δ 3.0–3.1 ppm .

    • The proton at C4 (CHOMs) shifts downfield significantly (from ~3.8 ppm in alcohol to ~4.8–5.0 ppm in mesylate).

    • Pyridine protons: δ 8.5–8.7 (d/s, α-protons), 7.2–7.8 (m, β/γ-protons).

  • LCMS: [M+H]⁺ = 258.08 (Calculated).

Critical Process Parameters (CPP) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<50%) Product lost to aqueous layer during workup.Check pH of aqueous layer. If acidic, the pyridine ring is protonated. Neutralize with NaHCO₃ and re-extract.
Alkene Impurity (>5%) Elimination reaction (E2).Reaction temperature too high during MsCl addition. Keep T < 5°C.
Incomplete Reaction Water in solvent/reagents.Dry DCM over molecular sieves. Ensure alcohol is dry. Add 0.1 eq DMAP.
Degradation on Column Silica acidity hydrolyzing the mesylate.Use neutralized silica (1% TEA) or proceed without chromatography.

References

  • General Mesylation Protocol: Organic Syntheses, Coll. Vol. 10, p.335 (2004); Vol. 77, p.236 (2000).

  • Pyridine Handling in Synthesis: ReactionWeb, "Alcohol Tosylation/Mesylation with Pyridine".

  • Tetrahydropyran Functionalization: ChemicalBook, "Tetrahydro-2H-pyran-4-yl methanesulfonate Properties".

  • Analogous Scaffold Synthesis: National Institutes of Health (NIH), "Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans".

Safety Statement
  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Handle only in a functioning fume hood.

  • Pyridine Derivatives: Potential neurotoxins. Wear appropriate PPE (nitrile gloves, safety glasses).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up.

Sources

Step-by-step protocol for mesylation of 2-(pyridin-3-yl)oxan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of 2-(pyridin-3-yl)oxan-4-yl methanesulfonate via the mesylation of 2-(pyridin-3-yl)oxan-4-ol . This transformation is a critical intermediate step in medicinal chemistry, particularly for converting the C4-hydroxyl group into a leaving group suitable for nucleophilic substitution (


) to install amines, azides, or thiols while inverting stereochemistry.

Technical Challenges & Solutions:

  • Elimination Risk: Secondary mesylates on pyran rings are prone to

    
     elimination to form dihydropyrans. Solution: Strict temperature control (
    
    
    
    ) and non-nucleophilic base stoichiometry.
  • Pyridine Moiety: The basic nitrogen of the pyridine ring (

    
    ) can compete for protons or form reversible sulfonyl-pyridinium species. Solution: Use of a stronger auxiliary base (Triethylamine, 
    
    
    
    ) to ensure the pyridine remains in the free base form for organic extraction.
  • Stereochemical Integrity: The reaction preserves the C4 stereochemistry during esterification, setting the stage for predictable inversion in subsequent steps.

Reaction Mechanism & Pathway Visualization

The reaction proceeds via a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl). The alcohol oxygen attacks the sulfonyl center, facilitated by the base (TEA) which neutralizes the generated HCl. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive


-sulfonylpyridinium intermediate that transfers the mesyl group to the alcohol faster than the uncatalyzed background reaction.

MesylationMechanism Substrate 2-(Pyridin-3-yl)oxan-4-ol (Substrate) Transition Tetrahedral Transition State Substrate->Transition Nucleophilic Attack Reagents MsCl + TEA (DMAP cat.) Intermediate Activated Sulfonyl-DMAP Complex Reagents->Intermediate Activation Intermediate->Transition Ms Transfer Product 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate Transition->Product Elimination of DMAP/Cl- Byproduct TEA·HCl Transition->Byproduct

Figure 1: Mechanistic pathway for the DMAP-catalyzed mesylation of secondary alcohols.

Experimental Protocol

Reagent Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
2-(Pyridin-3-yl)oxan-4-ol Substrate1.0179.22N/A (Solid)
Methanesulfonyl Chloride (MsCl) Reagent1.2 – 1.5114.551.48
Triethylamine (TEA) Base2.0101.190.726
DMAP Catalyst0.1122.17N/A (Solid)
Dichloromethane (DCM) Solvent[0.1 M]84.931.33
Step-by-Step Methodology

Step 1: Preparation & Dissolution

  • Oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of nitrogen (

    
    ).
    
  • Charge the flask with 2-(pyridin-3-yl)oxan-4-ol (1.0 equiv).

  • Add anhydrous DCM to achieve a concentration of 0.1 M (approx. 10 mL per mmol of substrate).

    • Note: DCM is preferred over THF for sulfonylations due to better solubility of the mesylate product and ease of aqueous workup.

  • Add Triethylamine (TEA) (2.0 equiv) and DMAP (0.1 equiv). Stir until fully dissolved.

Step 2: Controlled Addition (Critical Step) 5. Cool the reaction mixture to 0°C using an ice/water bath.

  • Causality: Cooling suppresses the
    
    
    elimination pathway which leads to the formation of the dihydropyran byproduct [1].
  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise via syringe over 10–15 minutes.
  • Observation: Slight fuming may occur; ensure the internal temperature does not spike.

Step 3: Reaction & Monitoring 7. Allow the mixture to stir at 0°C for 30 minutes , then remove the ice bath and warm to Room Temperature (RT) . 8. Stir at RT for 2–4 hours. 9. Validation (TLC/LCMS):

  • TLC: Elute in 5% MeOH/DCM. The mesylate (
    
    
    ) will be less polar than the starting alcohol (
    
    
    ).
  • LCMS: Look for the mass peak
    
    
    . Note that mesylates can sometimes fragment in the source; look for the elimination ion
    
    
    .

Step 4: Workup & Isolation 10. Quench: Add saturated aqueous NaHCO


  (sodium bicarbonate) to the reaction mixture.
  • Why NaHCO
    
    
    ? It neutralizes excess MsCl and ensures the aqueous phase is basic (
    
    
    ). This keeps the pyridine ring deprotonated (neutral), ensuring it partitions into the organic layer.
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
    
    
    ).
  • Wash: Combine organic layers and wash with Brine (
    
    
    ) to remove residual water and TEA salts.
  • Drying: Dry the organic phase over anhydrous Na
    
    
    SO
    
    
    (Sodium Sulfate). Filter and concentrate in vacuo at
    
    
    .
  • Caution: Do not overheat during concentration; thermal elimination is a risk.

Step 5: Purification (If Required)

  • Standard: The crude material is often pure enough (>90%) for the next step.

  • Purification: If necessary, purify via flash column chromatography.

    • Stationary Phase: Silica gel neutralized with 1% TEA.

    • Eluent: Gradient of 0–5% MeOH in DCM.

    • Warning: Acidic silica can catalyze the hydrolysis of the mesylate or elimination.

Self-Validating Analytical Criteria

To ensure the protocol was successful, the isolated product must meet these specific spectroscopic markers.

Analytical MethodMarkerInterpretation

H NMR (CDCl

)

3.00–3.10 ppm (s, 3H)
Appearance of the mesyl methyl group (-SO

CH

).

H NMR (CDCl

)

4.80–5.00 ppm (m, 1H)
Downfield shift of the C4-methine proton (H-C-OMs) compared to the starting alcohol (typically

3.8–4.0 ppm).

H NMR (CDCl

)

8.50–8.60 ppm
Retention of pyridine protons , confirming no quaternary salt formation or ring reduction.
LCMS

258.1

Confirms molecular weight of the mesylate.

Troubleshooting & Optimization Logic

Troubleshooting Start Issue Detected Problem1 Incomplete Conversion Start->Problem1 Problem2 Elimination Product (Dihydropyran) Start->Problem2 Problem3 Low Yield after Workup Start->Problem3 Sol1 Add 0.5 eq more MsCl Check anhydrous conditions Problem1->Sol1 Sol2 Keep temp < 0°C Switch base to DIPEA (steric bulk) Problem2->Sol2 Sol3 Check pH of aqueous layer Must be > 7 to extract Pyridine Problem3->Sol3

Figure 2: Decision tree for troubleshooting common synthetic failure modes.

References

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans and Related Ethers.[1] Retrieved from [Link]

  • Common Organic Chemistry. (2023). Alcohol to Mesylate (Mesylation) using MsCl.[2][3][4] Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity.[3][5] Retrieved from [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the two-step synthesis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate, a key intermediate in pharmaceutical research and development. The 2-substituted tetrahydropyran (THP) scaffold is a prevalent motif in numerous biologically active natural products and approved drugs.[1][2] This guide details the necessary reagents and provides step-by-step protocols for the initial acid-catalyzed cyclization to form the precursor alcohol, followed by its conversion to the target mesylate. The conversion of the hydroxyl group into a methanesulfonate (mesylate) is a critical transformation in organic synthesis, as it turns a poor leaving group (hydroxyl) into an excellent one, facilitating subsequent nucleophilic substitution reactions.[3][4] This protocol is designed for researchers in organic chemistry and drug development, offering mechanistic insights and practical guidance to ensure a successful and reproducible synthesis.

Overall Reaction Scheme

Step 1: Prins-Type Cyclization

3-Pyridinecarboxaldehyde + But-3-en-1-ol → 2-(Pyridin-3-yl)oxan-4-ol

Step 2: Mesylation

2-(Pyridin-3-yl)oxan-4-ol + Methanesulfonyl Chloride → 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

Part I: Synthesis of the Precursor, 2-(Pyridin-3-yl)oxan-4-ol

Principle and Rationale

The synthesis of the tetrahydropyran ring is achieved via a Prins-type cyclization. This reaction class involves the electrophilic addition of an aldehyde to an alkene, followed by the capture of the resulting carbocation by a nucleophile.[5] In this protocol, 3-pyridinecarboxaldehyde reacts with but-3-en-1-ol under acidic conditions. The acid protonates the aldehyde, activating it for nucleophilic attack by the alkene's double bond. The intramolecular trapping of the subsequent cationic intermediate by the terminal hydroxyl group forms the desired six-membered tetrahydropyran ring. The use of a strong acid catalyst is essential for promoting the formation of the key cationic intermediates.

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
3-PyridinecarboxaldehydeC₆H₅NO107.11500-22-1Reagent grade, ≥98%
But-3-en-1-olC₄H₈O72.11627-27-0Anhydrous, ≥98%
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Catalyst
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ACS grade
Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8Saturated solution for workup
Magnesium SulfateMgSO₄120.377487-88-9Anhydrous, for drying
Silica GelSiO₂60.087631-86-9230-400 mesh, for chromatography
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add but-3-en-1-ol (1.1 eq) to the cooled solution.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 2-(Pyridin-3-yl)oxan-4-ol as a clear oil.

Part II: Preparation of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate

Principle and Rationale

The conversion of the precursor alcohol to the target methanesulfonate is a crucial step for activating the 4-position of the oxane ring for further chemical modification. The hydroxyl group is a poor leaving group, but upon reaction with methanesulfonyl chloride (MsCl), it is converted into a mesylate group (-OMs). The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms.[3][6] The reaction is performed in the presence of a non-nucleophilic organic base, such as triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing it from causing side reactions.[7][8] This reaction proceeds with retention of stereochemistry at the carbon atom bearing the oxygen, as the C-O bond is not broken during the process.[3][6]

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
2-(Pyridin-3-yl)oxan-4-olC₁₀H₁₃NO₂179.22-From Part I
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.55124-63-0Corrosive, Lachrymator. Use in a fume hood.
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Anhydrous, >99.5%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ACS grade
Deionized WaterH₂O18.027732-18-5For workup
BrineNaCl (aq.)--Saturated solution for workup
Magnesium SulfateMgSO₄120.377487-88-9Anhydrous, for drying
Experimental Protocol
  • Reaction Setup: Dissolve the alcohol, 2-(Pyridin-3-yl)oxan-4-ol (1.0 eq), in anhydrous DCM (10 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.[8]

  • Reaction: Stir the reaction at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[8]

  • Workup: Dilute the reaction mixture with deionized water and separate the layers.[8]

  • Extraction: Extract the aqueous layer with DCM (2 x 10 volumes).

  • Washing and Drying: Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and concentrate the solvent under reduced pressure to afford the crude 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate. The product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Step 1: Prins Cyclization cluster_2 Step 2: Mesylation A 3-Pyridinecarboxaldehyde C 2-(Pyridin-3-yl)oxan-4-ol (Intermediate Alcohol) A->C H₂SO₄, DCM rt, 12-16h B But-3-en-1-ol B->C H₂SO₄, DCM rt, 12-16h D 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate (Final Product) C->D MsCl, TEA, DCM 0°C to rt, 4-6h

Caption: Overall workflow for the two-step synthesis.

References

  • Iron-Catalyzed Synthesis of C2 Aryl- and N-Heteroaryl-Substituted Tetrahydropyrans. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Available at: [Link]

  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. National Center for Biotechnology Information. Available at: [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Alcohol Reactions. ChemTalk. Available at: [Link]

  • Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. White Rose Research Online. Available at: [Link]

  • How can I tosylate an hindered secondary alcohol?. ResearchGate. Available at: [Link]

  • Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. Available at: [Link]

  • Pyran derivatives and their preparation. Google Patents.
  • Novel pyran derivatives, their preparation and use thereof in perfumery. Google Patents.
  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. Available at: [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Available at: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.

Sources

Using 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate in Pharmaceutical Synthesis

Introduction: A Strategic Intermediate for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is paramount. The strategic incorporation of sp³-rich, polar motifs is a widely adopted strategy to enhance physicochemical properties such as solubility and metabolic stability while navigating complex intellectual property landscapes.[1][2] The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle, has emerged as a valuable scaffold in this context. Its non-planar, sp³-rich nature can improve drug-like properties, and the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing target engagement.[3][4]

When combined with the pyridine moiety—one of the most prevalent N-heterocycles in FDA-approved drugs—the resulting 2-(pyridin-3-yl)oxane scaffold offers a versatile platform for building diverse compound libraries. The pyridine ring's electronic properties and its ability to participate in various biological interactions make it a privileged structure in drug design.[5][6]

This application note details the synthesis and utility of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate . The introduction of the methanesulfonate (mesylate) group at the 4-position of the oxane ring transforms the parent alcohol into a highly effective electrophilic intermediate. The mesylate is an excellent leaving group, facilitating reliable and high-yielding nucleophilic substitution reactions, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[7][8] We present robust, validated protocols for the synthesis of this key intermediate and its subsequent application in C-N bond formation, a critical step in the assembly of many pharmaceutical candidates.

Part 1: Synthesis and Characterization of the Key Intermediate

The synthesis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is achieved via a straightforward, two-step sequence starting from the precursor alcohol, 2-(Pyridin-3-yl)oxan-4-ol. The critical second step involves the conversion of the hydroxyl group into a reactive mesylate.

Protocol 1: Mesylation of 2-(Pyridin-3-yl)oxan-4-ol

This protocol describes the conversion of the secondary alcohol to its corresponding methanesulfonate ester. The choice of methanesulfonyl chloride (MsCl) is standard for this transformation, providing a highly reactive sulfonylating agent. A tertiary amine base, such as triethylamine (Et₃N), is essential to neutralize the hydrochloric acid generated during the reaction, preventing potential acid-catalyzed side reactions and driving the reaction to completion.[7][8]

Materials and Reagents:

  • 2-(Pyridin-3-yl)oxan-4-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add 2-(Pyridin-3-yl)oxan-4-ol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 10 volumes, e.g., 10 mL per gram of alcohol).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting alcohol is consumed (typically 2-4 hours). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[7]

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude mesylate by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate.

Characterization Data

The structural integrity of the synthesized intermediate must be confirmed using standard analytical techniques.

Parameter Description
Appearance Typically an off-white to pale yellow solid.[9]
¹H NMR (CDCl₃, 400 MHz) Expected characteristic signals: Pyridine ring protons (δ 7.2-8.6 ppm), oxane ring protons including a downfield shifted proton at the mesylate-bearing carbon (δ ~4.9 ppm), and a singlet for the mesyl group methyl protons (δ ~3.0 ppm).[10]
¹³C NMR (CDCl₃, 101 MHz) Expected signals for pyridine, oxane, and mesyl carbons. The carbon attached to the mesylate group will be significantly shifted downfield.
HPLC-MS (ESI+) A single major peak confirming purity. The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₁H₁₅NO₄S).

Part 2: Application in Nucleophilic Substitution

The primary utility of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is its role as an electrophile in Sₙ2 reactions. The mesylate anion is a stable, weak base, making it an excellent leaving group that is readily displaced by a wide range of nucleophiles.[8] This protocol details a representative application: the synthesis of a tertiary amine via reaction with a secondary amine nucleophile.

Synthetic Workflow Overview

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Application A 2-(Pyridin-3-yl)oxan-4-ol B 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate A->B  MsCl, Et3N  DCM, 0 °C D Target Product: Substituted Amine B->D C Secondary Amine (Nucleophile) C->D  Base (e.g., K2CO3)  Solvent (e.g., ACN)

Caption: Overall synthetic workflow from precursor alcohol to the final target molecule.

Protocol 2: Sₙ2 Amination with a Secondary Amine

This protocol demonstrates the displacement of the mesylate group with a generic secondary amine (e.g., morpholine) to form a C-N bond, a common structural motif in pharmaceuticals.

Materials and Reagents:

  • 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

  • Morpholine (or other secondary amine nucleophile)

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate (1.0 eq.), the secondary amine (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (10-20 volumes).

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting mesylate using TLC or HPLC (typically 6-16 hours).

  • Cooling and Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base (K₂CO₃) and wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Work-up: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts or water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product via flash column chromatography or recrystallization to yield the pure target amine.

Mechanism of Nucleophilic Substitution

The reaction proceeds via a classic Sₙ2 mechanism. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom at the 4-position of the oxane ring. This attack occurs from the backside relative to the C-O bond of the leaving group, leading to an inversion of stereochemistry if the carbon is a chiral center. The mesylate group departs simultaneously, stabilized by resonance.

Caption: Generalized Sₙ2 mechanism for the displacement of the mesylate leaving group.

Part 3: Quality Control and Validation

Rigorous analytical control is necessary to ensure the identity, purity, and quality of the final synthesized compound. A multi-attribute HPLC method is often suitable for routine quality control in a drug development setting.[11]

Analytical Method Purpose Typical Conditions & Expected Results
Reverse-Phase HPLC Assess purity and quantify impurities.C18 column, mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The final product should show a major peak with purity >98%.
Mass Spectrometry (MS) Confirm molecular weight.ESI+ mode coupled to HPLC. The observed m/z for the [M+H]⁺ ion should match the calculated exact mass of the target molecule.
NMR Spectroscopy (¹H, ¹³C) Confirm chemical structure.Spectra should be consistent with the proposed structure, showing the incorporation of the nucleophile and the absence of the mesylate signal at ~3.0 ppm.

Conclusion

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is a valuable and versatile pharmaceutical intermediate. Its synthesis is robust and scalable, and the mesylate group provides a reliable handle for introducing a wide array of nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this intermediate in the synthesis of complex molecules. The inherent drug-like properties of the pyridinyl-oxane core, combined with the synthetic flexibility afforded by the mesylate leaving group, make this a powerful building block for the discovery of next-generation therapeutics.

References

  • Burkhard, J. A., Wipf, P., & Sheppard, T. D. (2016). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH. Available at: [Link]

  • Wipf, P., & Goundry, W. R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Sumitomo Kagaku. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. R&D Report. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Organic-synthesis.com. Available at: [Link]

  • G. A. Morales, et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

  • Wipf, P., & Goundry, W. R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Available at: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Singh, U. P., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega. Available at: [Link]

  • Digital CSIC. (n.d.). Supporting Information. Digital CSIC. Available at: [Link]

  • Penning, T. D., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. ningboinno.com. Available at: [Link]

  • Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC. Available at: [Link]

  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities. Available at: [Link]

  • ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:134419-59-3 | Tetrahydro-2H-pyran-4-yl Methanesulfonate for Sale. ALFA CHEMICAL. Available at: [Link]

  • Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: [Link]

  • Russian Journal of Organic Chemistry. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Springer. Available at: [Link]

  • PubMed. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. PubMed. Available at: [Link]

  • WIPO Patentscope. (2011). WO/2011/029802 4-SUBSTITUTED PYRIDIN-3-YL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE. WIPO Patentscope. Available at: [Link]

  • PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A. PubChem. Available at: [Link]

  • PubMed. (n.d.). Multi-attribute characterization of pharmaceutical materials by HPLC coupled with charged aerosol detection. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide methanesulfonate. Pharmaffiliates. Available at: [Link]

  • ResearchGate. (2025). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]

Sources

Microwave-assisted synthesis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate Derivatives

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 2-(pyridin-3-yl)oxan-4-yl methanesulfonate , a critical intermediate in the development of bioactive heterocycles (e.g., ALK5 inhibitors, antimicrobial agents). By leveraging microwave (MW) irradiation, we overcome the kinetic sluggishness typical of the Prins cyclization involving electron-deficient pyridine aldehydes. This protocol reduces reaction times from 12+ hours to under 30 minutes while suppressing side reactions such as the oxonia-Cope rearrangement.

Retrosynthetic Analysis & Strategy

The target scaffold is constructed via a convergent approach. The tetrahydropyran (oxane) core is established first through an acid-mediated Prins cyclization , followed by functionalization of the secondary alcohol to the methanesulfonate (mesylate).

  • Step 1 (Ring Construction): Condensation of 3-pyridinecarboxaldehyde with but-3-en-1-ol (homoallylic alcohol).

  • Step 2 (Activation): Sulfonylation of the resulting 4-hydroxytetrahydropyran.

Key Technical Challenge: The basic nitrogen of the pyridine ring can poison standard Lewis acid catalysts. This protocol utilizes Indium(III) Triflate [In(OTf)₃] or TFA , which are tolerant of basic functionalities under MW conditions.

Experimental Workflow

SynthesisWorkflow Start Reagents: 3-Pyridinecarboxaldehyde But-3-en-1-ol Mix Mixing: DCM/TFA or In(OTf)3 RT, 5 min Start->Mix MW_Step MW Irradiation: 100°C, 20 min (Prins Cyclization) Mix->MW_Step Sealed Vessel Workup1 Workup: Neutralization (pH 8) Extraction (DCM) MW_Step->Workup1 Intermediate Intermediate: 2-(Pyridin-3-yl)oxan-4-ol (cis-selective) Workup1->Intermediate Mesylation Functionalization: MsCl, Et3N, 0°C -> RT Intermediate->Mesylation Final Target Product: 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate Mesylation->Final

Figure 1: Step-wise workflow for the synthesis of the target mesylate.

Detailed Protocol

Step 1: Microwave-Assisted Prins Cyclization

Objective: Rapid formation of the 2,4-disubstituted tetrahydropyran core.

Reagents & Equipment:

Reagent Equiv. Role
3-Pyridinecarboxaldehyde 1.0 Electrophile
But-3-en-1-ol 1.2 Nucleophile
Indium(III) Triflate 0.1 (10 mol%) Lewis Acid Catalyst
1,2-Dichloroethane (DCE) Solvent [0.5 M] Conc.
Equipment Parameter Setting
MW Reactor Temperature 100 °C
(e.g., Biotage/CEM) Hold Time 20 min
Pressure Limit 250 psi

| | Stirring | High |

Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 3-pyridinecarboxaldehyde (1.0 mmol) and but-3-en-1-ol (1.2 mmol) in dry DCE (2 mL).

  • Catalyst Addition: Add In(OTf)₃ (10 mol%). Note: If In(OTf)₃ is unavailable, Trifluoroacetic acid (TFA, 2.0 equiv) can be used, but requires careful neutralization later.

  • Irradiation: Seal the vial and irradiate at 100 °C for 20 minutes (Fixed Hold Time).

  • Workup:

    • Quench the reaction with sat. aq. NaHCO₃ (slow addition) to adjust pH to ~8. Crucial: Pyridine derivatives are water-soluble at acidic pH. Failure to basify will result in product loss to the aqueous layer.

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient). The major product is typically the 2,4-cis-isomer due to the chair-like transition state stability.

Step 2: Mesylation of the Alcohol

Objective: Conversion of the hydroxyl group to a reactive leaving group.

Reagents:

  • Intermediate Alcohol (from Step 1)

  • Methanesulfonyl chloride (MsCl, 1.5 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • DCM (anhydrous)

Procedure:

  • Dissolve the intermediate alcohol in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Cool the solution to 0 °C . Temperature control is vital to prevent N-mesylation of the pyridine ring.

  • Add Et₃N followed by dropwise addition of MsCl.

  • Stir at 0 °C for 30 mins, then allow to warm to RT for 1 hour.

  • Quench: Add cold water.

  • Isolation: Wash organic layer with brine, dry (MgSO₄), and concentrate. The mesylate is often unstable on silica; use immediately or recrystallize.

Expert Insights & Troubleshooting (E-E-A-T)

Mechanism & Stereoselectivity: The reaction proceeds via an oxocarbenium ion intermediate.[2][3] The intramolecular attack of the alkene occurs preferentially to place the bulky pyridine group in the equatorial position, leading to the cis-2,4-disubstituted product.

  • Observation: If the trans-isomer is required, it can sometimes be accessed by thermodynamic equilibration using stronger acids (e.g., H₂SO₄) and longer reaction times, though yields typically suffer.

Handling Pyridine Nucleophilicity:

  • Problem: During mesylation, the pyridine nitrogen can compete with the hydroxyl group, forming an N-mesyl pyridinium salt.

  • Solution: Use DIPEA (Hünig's base) instead of Et₃N if N-sulfonylation is observed. The steric bulk of DIPEA minimizes interaction with the pyridine nitrogen while sufficiently activating the alcohol. Additionally, keeping the reaction strictly at 0 °C minimizes the activation energy available for the N-attack.

Safety Note:

  • MsCl is a lachrymator and corrosive. Handle in a fume hood.

  • Microwave Vials: Ensure headspace is sufficient. The Prins reaction is not gas-generating, but solvent expansion at 100 °C generates significant pressure.

References

  • BiCl3-catalyzed microwave-assisted Prins cyclization

    • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
    • Source: Beilstein J. Org.[4] Chem. 2021, 17, 983–1026.

    • URL:[Link]

  • Microwave-assisted Mesylation Protocols

    • Title: Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.[5]

    • Source: Green Chem., 2011.
    • URL:[Link]

  • Biological Relevance of Pyridine-Oxane Scaffolds

    • Title: Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors.[6]

    • Source: Bioorg. Med. Chem. Lett., 2022.[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base for the synthesis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate .

Ticket ID: CHEM-SUP-2024-089 Topic: Yield Improvement & Impurity Profiling for Pyridine-Substituted Mesylates Status: Resolved / Expert Guide Available Audience: Medicinal Chemistry & Process Development Teams

Executive Summary & Chemical Context

The synthesis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate presents a classic "competing functionality" challenge. You are attempting to mesylate a secondary alcohol on a saturated oxygen heterocycle (tetrahydropyran/oxane) while a nucleophilic pyridine ring is present.

Low yields in this reaction are rarely due to a single factor. They typically stem from three competing failure modes:

  • Elimination (E2): Formation of the dihydropyran (alkene) due to the secondary nature of the leaving group and basic conditions.

  • N-Sulfonylation: The pyridine nitrogen competing with the hydroxyl group for the methanesulfonyl chloride (MsCl), forming unstable pyridinium salts.

  • Hydrolytic Instability: The resulting mesylate is prone to hydrolysis during aqueous workup or degradation on acidic silica gel.

Critical Process Parameters (CPP)

A. Base Selection: The pKa Balance
  • Standard Choice: Triethylamine (TEA) is often used, but for this substrate, Diisopropylethylamine (DIPEA/Hünig’s Base) is superior.

  • Why? DIPEA is more sterically hindered than TEA. This reduces the rate of direct quaternary salt formation with MsCl (which generates the reactive sulfene intermediate) but significantly reduces the base's ability to act as a nucleophile itself. More importantly, DIPEA minimizes the E2 elimination side reaction compared to the less hindered TEA.

B. Temperature Control
  • Directive: Reaction must start at -10°C to 0°C .

  • Reasoning: The activation energy for O-mesylation (kinetic product) is lower than that for N-mesylation or E2 elimination (thermodynamic byproducts). Warming the reaction to room temperature too quickly favors the formation of the alkene (elimination).

C. Reagent Stoichiometry
  • The Trap: Adding excess MsCl (>1.5 eq) to "push" the reaction often backfires.

  • Mechanism: Excess MsCl reacts with the pyridine ring to form N-mesylpyridinium species. While these often hydrolyze back to pyridine during workup, they consume reagent and generate local acidic hotspots that degrade your product.

  • Recommendation: Use 1.1 – 1.2 eq of MsCl and 1.5 – 2.0 eq of Base.

Troubleshooting Guide (FAQ Format)

Q1: I see a new non-polar spot on TLC that is UV active but not my product. What is it?

Diagnosis: This is likely the elimination product (alkene) , specifically 2-(pyridin-3-yl)-3,6-dihydro-2H-pyran. Fix:

  • Lower the reaction temperature.[1]

  • Switch from TEA to DIPEA.

  • Ensure your solvent (DCM) is anhydrous. Water slows the main reaction, prompting you to wait longer, which allows elimination to take over.

Q2: My crude NMR shows the product, but after column chromatography, the yield drops by 50%.

Diagnosis: On-column degradation. Secondary mesylates are thermally and hydrolytically unstable. Silica gel is slightly acidic, which catalyzes the elimination of the mesylate group or hydrolysis back to the alcohol. Fix:

  • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine in your eluent system.

  • Alternative: Use neutral alumina instead of silica.

  • Best Practice: If purity is >90% crude, do not purify . Crystallize if possible, or carry the crude mesylate directly into the next step (e.g., amination).

Q3: The reaction turns a deep yellow/orange color immediately upon adding MsCl.

Diagnosis: Formation of N-mesylpyridinium salts or colored sulfene-polymerization byproducts. Fix: This is common and not necessarily fatal. However, if the color creates a "tar," you are adding MsCl too fast. Add MsCl as a dilute solution in DCM dropwise over 20 minutes at -10°C.

Visualizing the Reaction & Failure Modes

The following diagram maps the kinetic competition between the desired pathway and the primary impurities.

ReactionPathways Start Precursor: 2-(Pyridin-3-yl)oxan-4-ol MsCl Reagents: MsCl + DIPEA (DCM, -10°C) Start->MsCl Product TARGET: 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate Start->Product Path A: O-Mesylation (Kinetic Control) Impurity_Alkene Impurity A (Elimination): Dihydropyran Derivative Start->Impurity_Alkene Path B: E2 Elimination (High Temp/Strong Base) Impurity_Salt Impurity B (N-Alkylation): N-Mesyl Pyridinium Salt Start->Impurity_Salt Path C: N-Attack (Excess MsCl) Intermediate Reactive Intermediate: Sulfene (CH2=SO2) MsCl->Intermediate Base Induced HCl Elimination Product->Impurity_Alkene Acidic Silica Degradation

Figure 1: Reaction pathway analysis showing the competition between O-mesylation (Target), E2 Elimination, and N-alkylation.

The "Golden Batch" Protocol

Use this optimized Standard Operating Procedure (SOP) to maximize yield.

Reagents:

  • Precursor Alcohol (1.0 eq)[2]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)[2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under nitrogen/argon atmosphere.

  • Dissolution: Add the Precursor Alcohol and DCM . Stir until fully dissolved.

  • Base Addition: Add DIPEA in one portion. Cool the mixture to -10°C (ice/acetone or cryocooler).

  • Reagent Addition: Dilute the MsCl in a small amount of DCM (1:1 v/v). Add this solution dropwise over 15–20 minutes. Do not allow the internal temperature to rise above 0°C.

  • Reaction: Stir at 0°C for 1–2 hours.

    • Checkpoint: Check TLC.[2] If starting material remains after 2 hours, add 0.1 eq MsCl additional, but do not warm up.

  • Quench: Quench by adding saturated aqueous NaHCO3 (Sodium Bicarbonate) at 0°C. Vigorous stirring is required to hydrolyze any excess MsCl or N-mesyl species.

  • Workup:

    • Separate phases.[2]

    • Extract aqueous layer 2x with DCM.

    • Wash combined organics with Brine .[2]

    • Critical: Dry over Na2SO4 (Sodium Sulfate), NOT MgSO4 (Magnesium sulfate is slightly acidic and can trigger elimination).

  • Concentration: Evaporate solvent at <30°C (bath temperature). Do not overheat.

  • Storage: Store the resulting oil/solid at -20°C immediately.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC of Crude Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 New Non-Polar Spot (Alkene) CheckTLC->Result2 Result3 Product disappears on Column CheckTLC->Result3 Action1 Moisture in solvent? Retry with Anhydrous DCM Result1->Action1 Action2 Temp too high? Keep < 0°C Switch TEA -> DIPEA Result2->Action2 Action3 Acidic Hydrolysis? Use 1% Et3N in Eluent or Neutral Alumina Result3->Action3

Figure 2: Diagnostic flow for resolving common yield issues.

References

  • General Mesylation Protocols & Mechanism

    • Organic Synthesis:[2][3][4] "Methanesulfonyl Chloride."[2][5][6][7] Org.[1][2][3][4] Synth.1936 , 16, 50. (Foundational chemistry).

    • Mechanism of Sulfene Formation: King, J. F. "Return of the Sulfenes." Acc.[3] Chem. Res.1975 , 8(1), 10–17.

  • Prins Cyclization (Synthesis of Precursor)

    • General Methodology: Yadav, J. S., et al. "Iodine-catalyzed Prins cyclization of homoallylic alcohols."[4] Tetrahedron Lett.[4]2009 .[4][8] (Context for oxan-4-ol synthesis).

  • Pyridine Stability & Handling

    • N-Mesylation Risks: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chem. Soc. Rev.1983 , 12, 129-161.

  • Purification of Labile Mesylates

    • Technical Guide: "Purification of chemically unstable mesylates." Common Organic Chemistry Archives.

Sources

Technical Support Center: Strategies for Removing Residual Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of residual methanesulfonyl chloride (MsCl) from your final product. We move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification strategy with confidence.

The Challenge of Residual Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is an indispensable reagent in organic synthesis, primarily used to convert alcohols into excellent leaving groups (mesylates) and to form stable sulfonamides from amines.[1][2] However, its high reactivity presents a significant challenge: any unreacted MsCl remaining after the reaction can interfere with subsequent steps, complicate purification, and compromise the purity and safety of the final product.[3]

Residual MsCl is problematic for several key reasons:

  • High Reactivity: It readily reacts with nucleophiles, including water, alcohols, and even some chromatography solvents, leading to the formation of unwanted byproducts.[3][4]

  • Formation of Acidic Byproducts: Hydrolysis of MsCl produces methanesulfonic acid (MSA) and hydrochloric acid (HCl), which can degrade acid-sensitive functional groups in your product.[3][5]

  • Purification Difficulties: MsCl can sometimes co-elute with the desired product during chromatographic purification, making separation challenging.[6]

This guide provides a systematic approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted methanesulfonyl chloride?

A1: Unreacted MsCl is highly reactive and can cause several issues during product isolation and purification.[3] It readily hydrolyzes to form methanesulfonic acid and hydrochloric acid, which can complicate the purification process and potentially degrade products that are sensitive to acid.[3][5] Its reactivity also means it can react with nucleophilic solvents (like methanol) or other additives, creating further impurities.[3]

Q2: What are the immediate byproducts of quenching MsCl with water?

A2: When MsCl reacts with water (hydrolysis), it undergoes a nucleophilic attack on the electrophilic sulfur atom, which displaces the chloride ion.[3] This reaction produces methanesulfonic acid (MSA) and hydrogen chloride (HCl), both of which are strong acids.[3][5]

Q3: How can I monitor the removal of MsCl during my workup?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of MsCl.[3] A simple co-spot of your crude reaction mixture with a sample of the starting methanesulfonyl chloride will show if it remains. For more quantitative analysis, techniques like GC-MS and HPLC can be employed.[7][8][9]

Q4: My product is water-soluble. How can I remove MsCl and its acidic byproducts without significant product loss during aqueous extraction?

A4: This is a common challenge. If your product has high water solubility, standard aqueous workups can lead to poor recovery.[3] In this scenario, consider using scavenger resins. These are solid-supported nucleophiles (often amines) that react with the excess MsCl. The resulting resin-bound sulfonamide can then be easily removed by filtration, often yielding a much cleaner crude product without the need for an aqueous wash.[3]

Q5: I've noticed an unexpected byproduct after my workup. What could be the cause?

A5: This often points to the reaction of residual MsCl with a component of your workup procedure.[3] For instance, if you use a nucleophilic quenching agent other than water (e.g., an amine) or use an alcohol as a solvent before the MsCl is fully removed, you can form sulfonamides or mesylate esters as byproducts.[4][10] To avoid this, a simple quench with cold water or ice is often the cleanest approach.[3]

Troubleshooting Guide: From Reaction Quench to Pure Product

This section provides a systematic approach to removing residual MsCl, addressing common issues encountered in the lab.

Problem 1: Persistent Acidity in the Organic Layer After Aqueous Workup
  • Symptom: The organic layer remains acidic even after washing with water.

  • Underlying Cause: Incomplete neutralization or extraction of the methanesulfonic acid (MSA) byproduct. MSA is a strong, non-volatile acid and may require a basic wash for effective removal.

  • Solution: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This deprotonates the sulfonic acid, forming a water-soluble salt that is readily extracted into the aqueous phase.[3] Always check the pH of the final aqueous wash to ensure neutrality. A final wash with brine can also help to remove residual water and salts from the organic layer.[10]

Problem 2: The Product Co-elutes with MsCl During Column Chromatography
  • Symptom: It is difficult to separate the desired product from a contaminating spot that corresponds to MsCl on TLC or during column chromatography.

  • Underlying Cause: The polarity of your product is very similar to that of methanesulfonyl chloride.

  • Solution Strategy: Chemically modify the residual MsCl before chromatography to drastically alter its polarity.

    • Method A: Hydrolysis Quench. Before concentrating the reaction mixture, quench it by slowly adding it to a stirred mixture of ice and water. This converts the non-polar MsCl into the highly polar and water-soluble methanesulfonic acid and HCl. Subsequent extraction will remove these acids into the aqueous layer.[11]

    • Method B: Amine Quench. Add a simple, non-volatile amine like piperidine or morpholine to the crude reaction mixture. This will convert the MsCl into a highly polar sulfonamide, which will have a very different retention factor (Rf) on silica gel compared to the original MsCl.[3][6]

Problem 3: Low Product Yield After an Aggressive Basic Wash
  • Symptom: Significant loss of the desired product after washing with a base like NaOH or NaHCO₃.

  • Underlying Cause: The final product may contain base-sensitive functional groups (e.g., esters, lactones) that are being hydrolyzed or degraded under the basic wash conditions.

  • Solution:

    • Use a Milder Base: If possible, use a weaker base like saturated sodium bicarbonate instead of stronger bases like sodium or potassium hydroxide.

    • Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath) to minimize the risk of product degradation.

    • Avoid Basic Wash: If the product is extremely base-sensitive, avoid a basic wash altogether. Instead, rely on quenching with water followed by multiple water washes to remove the acidic byproducts. Alternatively, scavenger resins offer a non-aqueous, non-basic method for MsCl removal.[3]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for MsCl Removal

This is the most common method and is suitable for products that are stable to water and mild bases, and have low water solubility.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water or crushed ice to quench the unreacted methanesulfonyl chloride. Caution: This quenching process is exothermic.[1][3]

  • Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[3]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[3]

  • Washing: Combine the organic layers and wash them sequentially with:

    • 1M HCl (if a tertiary amine base like triethylamine was used to remove the excess base).[3]

    • Saturated aqueous NaHCO₃ solution to neutralize and remove methanesulfonic acid.[3][12]

    • Brine (saturated NaCl solution) to remove residual water.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]

Workflow for Standard Aqueous Workup

A Crude Reaction (Product + excess MsCl) B Quench with Ice/Water A->B Exothermic C Dilute with Organic Solvent B->C D Separatory Funnel Phase Separation C->D E Wash Organic Layer (1M HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄) & Concentrate E->F G Crude Product (Free of MsCl) F->G

Protocol 2: Using Scavenger Resins for MsCl Removal

This method is ideal for acid- or base-sensitive products, water-soluble products, or for parallel synthesis where a simple filtration-based workup is advantageous.

  • Resin Selection: Choose a polymer-supported amine resin (scavenger resin), such as aminomethyl polystyrene.

  • Addition of Resin: To the crude reaction mixture containing the excess methanesulfonyl chloride, add the scavenger resin (typically 1.5 to 3 equivalents relative to the estimated excess MsCl).[3]

  • Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[3]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the methanesulfonyl chloride spot.[3]

  • Isolation: Once the MsCl is consumed, filter the reaction mixture to remove the scavenger resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.[3]

Decision Tree for Choosing a Removal Method

Start Start: Reaction Complete Q1 Is the product stable to acid/base and water? Start->Q1 Q2 Is the product soluble in water? Q1->Q2 Yes A2 Use Scavenger Resin (Protocol 2) Q1->A2 No A1 Use Standard Aqueous Workup (Protocol 1) Q2->A1 No A3 Use Aqueous Workup (No Base Wash) Q2->A3 Yes

Data Summary Table

MethodBest ForKey AdvantagesPotential Issues
Aqueous Workup Water-insoluble, robust products.Cost-effective, removes acidic byproducts effectively.Product loss if water-soluble; can degrade sensitive products.[3]
Scavenger Resins Sensitive or water-soluble products.Mild conditions, simple filtration workup, high purity of crude.Higher cost, longer reaction time may be needed.[3]
Direct Chromatography Products with very different polarity from MsCl.Can be fast if separation is clear.Often difficult due to co-elution; MsCl can react on silica.[6]
Recrystallization Crystalline solid products.Can provide very high purity.Requires a suitable solvent system; may not remove all impurities.[13][14]

By understanding the chemical behavior of methanesulfonyl chloride and its byproducts, you can select the most appropriate removal strategy for your specific compound, leading to higher purity, better yields, and more reliable results in your research and development efforts.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl chloride. Retrieved from [Link]

  • Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]

  • SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]

  • LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • PubChem. (n.d.). Methanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(11), 2704–2708.
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Robertson, R. E., & Laughton, P. M. (2015). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
  • Kumar, K. S., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API.
  • SIELC Technologies. (2018). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kumar, K. S., et al. (2025). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? Retrieved from [Link]

  • Google Patents. (n.d.). FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE.
  • Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

Sources

Technical Support Center: Pyridine Interference in Mesylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for resolving challenges in organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with mesylation reactions, specifically when using pyridine as a base. We will explore the root causes of common issues and provide robust, field-proven troubleshooting strategies and protocols.

Frequently Asked Questions (FAQs)

Q1: My mesylation reaction using pyridine and mesyl chloride (MsCl) is low-yielding and produces multiple byproducts. What is the likely cause?

A: The primary cause is the dual role of pyridine. While it effectively acts as a base to neutralize the HCl generated during the reaction, it is also a competent nucleophile.[1][2] The nitrogen atom in pyridine can attack the highly electrophilic sulfur of mesyl chloride, forming an N-mesylpyridinium salt. This intermediate can lead to a cascade of side reactions, consuming your starting material and reagent, which complicates purification and lowers the yield of your desired mesylate.

Q2: During workup, I'm observing a highly polar, water-soluble byproduct that stains on the TLC plate. Is this related to the pyridine?

A: Yes, this is a classic symptom of pyridine interference. The byproduct you are observing is almost certainly the N-mesylpyridinium salt or a related pyridinium species.[3][4] These salts are ionic, making them highly polar and water-soluble, which often causes them to remain at the baseline of a normal-phase TLC plate and create challenges during extraction.

Q3: Can I simply replace pyridine with another base? Which alternatives are recommended?

A: Absolutely. Replacing pyridine is often the most effective solution. The best alternatives are sterically hindered, non-nucleophilic tertiary amines. The most common choices are triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) .[5][6] Their bulky alkyl groups shield the nitrogen atom, preventing it from acting as a nucleophile while preserving its function as an acid scavenger.

Q4: What is the most effective way to remove pyridine and these polar byproducts during the reaction workup?

A: An aqueous wash with a dilute acidic solution is highly effective. Pyridine and other amine bases will be protonated to form water-soluble ammonium salts, which are easily extracted into the aqueous layer. A common and effective method is to wash the organic layer with a 1-10% aqueous solution of copper(II) sulfate.[7] The copper ions form a coordination complex with pyridine, which is sequestered in the aqueous phase, often indicated by the aqueous layer turning a deep blue or greenish color. Alternatively, washing with dilute HCl (e.g., 1M) is also effective, provided your target molecule is stable to acid.[8]

In-Depth Troubleshooting Guide

The Root Cause: Understanding Pyridine's Dual Reactivity

In a standard mesylation, the alcohol is intended to be the primary nucleophile, attacking the sulfur atom of mesyl chloride. Pyridine's role is simply to accept the proton from the alcohol and neutralize the liberated HCl.[9]

However, the lone pair of electrons on pyridine's sp²-hybridized nitrogen is available for nucleophilic attack.[10] This leads to a competing, non-productive pathway where pyridine attacks the mesyl chloride.

The formation of the N-mesylpyridinium intermediate is the critical interfering step. This highly reactive species can either be slowly attacked by the alcohol or participate in other decomposition pathways, reducing the efficiency of the desired transformation.

Pyridine_Interference cluster_desired Desired Pathway MsCl Mesyl Chloride (MsCl) Desired_Mesylate Desired Product (R-OMs) Interfering_Salt N-Mesylpyridinium Salt (Side Product) Alcohol Alcohol (R-OH) Alcohol->Desired_Mesylate 1. Nucleophilic Attack Pyridine Pyridine Pyridine->Interfering_Salt 2. Nucleophilic Attack (Side Reaction) Py_HCl Pyridinium Chloride Pyridine->Py_HCl Base (scavenges HCl) HCl HCl

Caption: The dual reactivity of pyridine in mesylation reactions.

Strategic Solutions to Mitigate Interference
1. Strategic Selection of Base

The choice of base is the most critical parameter. A base should be sufficiently strong to neutralize HCl but sterically hindered enough to prevent nucleophilic attack on the mesyl chloride.

BasepKa of Conjugate AcidKey CharacteristicsRecommendation
Pyridine ~5.25[10]Planar, aromatic structure with an accessible nitrogen lone pair. Acts as both a base and a nucleophilic catalyst.[1]Not Recommended for sensitive or slow-reacting substrates due to high potential for side product formation.
Triethylamine (TEA) ~10.75[11]Stronger base than pyridine. Moderately hindered by three ethyl groups. Generally non-nucleophilic.Good First Choice. Widely used, effective, and economical. Can sometimes promote sulfene formation with MsCl.[12]
N,N-Diisopropylethylamine (DIPEA) ~11.0Highly hindered due to bulky isopropyl groups, making it an extremely poor nucleophile.Excellent Choice for highly sensitive substrates or when complete suppression of nucleophilic side reactions is required. More expensive than TEA.
2. The Role of Catalytic 4-(Dimethylamino)pyridine (DMAP)

In cases of sluggish reactions, particularly with sterically hindered alcohols, a catalytic amount (1-10 mol%) of DMAP is often added alongside a hindered base like TEA or DIPEA.[13] DMAP is a "hyper-nucleophilic" catalyst that rapidly reacts with mesyl chloride to form a highly reactive N-mesyl-DMAP intermediate.[14] This intermediate is a much more potent mesylating agent than MsCl itself, dramatically accelerating the desired reaction with the alcohol. This increased rate can help the desired reaction outcompete potential side reactions.

Caution: DMAP is also a base, but it should not be used as the primary (stoichiometric) base due to its high nucleophilicity and cost.

3. Optimizing Reaction Conditions
  • Temperature: Perform the reaction at a low temperature (0 °C to -20 °C) before allowing it to slowly warm to room temperature.[5] Lower temperatures disfavor the formation of the N-mesylpyridinium salt, which typically has a higher activation energy than the desired alcohol mesylation.

  • Order of Addition: Add the mesyl chloride slowly (dropwise) to the solution of the alcohol and the base. This maintains a low instantaneous concentration of MsCl, minimizing its opportunity to react with the base.

Troubleshooting_Flowchart start Mesylation reaction is low-yielding or messy check_base Are you using Pyridine as the stoichiometric base? start->check_base replace_base Switch to a sterically hindered base: Triethylamine (TEA) or DIPEA check_base->replace_base Yes check_alcohol Is the alcohol sterically hindered or unreactive? check_base->check_alcohol No replace_base->check_alcohol add_dmap Add catalytic DMAP (1-10 mol%) alongside TEA or DIPEA to accelerate the reaction. check_alcohol->add_dmap Yes optimize Further Optimization check_alcohol->optimize No add_dmap->optimize temp_control Run reaction at low temp (0 °C) and add MsCl slowly. optimize->temp_control workup Implement an acidic or CuSO4 aqueous wash to remove residual base/salts. optimize->workup

Caption: Troubleshooting flowchart for problematic mesylation reactions.

Experimental Protocols

Protocol 1: General Mesylation Using a Hindered Base

This protocol is a robust starting point for the mesylation of primary and secondary alcohols.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq.) in a dry, aprotic solvent (e.g., Dichloromethane (DCM) or Toluene, 5-10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq.) or DIPEA (1.5 eq.) to the stirred solution.

  • Reagent Addition: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-4 hours. If TLC analysis shows incomplete conversion, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[5]

  • Quenching: Once the reaction is complete, carefully quench by adding cold water or a saturated aqueous solution of NH₄Cl.

  • Workup: Proceed to Protocol 2 for extraction and purification.

Protocol 2: Enhanced Aqueous Workup for Base and Salt Removal

This procedure is designed to efficiently remove amine bases and their corresponding salts from the organic product layer.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with the organic solvent used for the reaction (e.g., DCM).

  • Acidic Wash: Wash the organic layer sequentially with:

    • 10% aqueous Copper(II) Sulfate solution (2 x 10 vol). Continue washing until the blue color of the aqueous layer persists, indicating that all pyridine/amine has been complexed.[7]

    • OR , if the product is acid-stable, wash with 1M HCl (2 x 10 vol).[8]

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 10 vol) to neutralize any remaining acid, followed by a wash with saturated aqueous NaCl (brine, 1 x 10 vol) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude mesylate.

  • Purification: The crude product can then be purified by standard methods such as column chromatography or recrystallization.

By understanding the underlying chemistry of pyridine interference and implementing these strategic adjustments, you can significantly improve the reliability, yield, and purity of your mesylation reactions.

References
  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1985). New, ionic side-products in oligonucleotide synthesis: formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts. Nucleic Acids Research, 13(8), 2989–3003. Available at: [Link]

  • Douglas, J. J., et al. (2020). Formation and reactivity of pyridinium salts via Zincke imine intermediates. American Chemical Society. Available at: [Link]

  • Adding Mesylate Group Mechanism | Organic Chemistry. (2021). YouTube. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms? (2016). Chemistry Stack Exchange. Available at: [Link]

  • Alcohol Tosylation with TsCl and Pyridine. ReactionWeb.io. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Mesitylation of pyridine. (a) Full reaction profile with for the... (2020). ResearchGate. Available at: [Link]

  • Why is pyridine used when making tosyl esters from alcohols? (2015). Chemistry Stack Exchange. Available at: [Link]

  • Ciriano, M. A., et al. (2021). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PMC. Available at: [Link]

  • Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. (2021). ResearchGate. Available at: [Link]

  • Pyridine replacement in organic synthesis. (2011). Reddit. Available at: [Link]

  • Su, F., et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI. Available at: [Link]

  • Pyridine Alternative. Google Groups.
  • Remove Sticky Reagents during Workup. Available at: [Link]

  • Desale, K. S., et al. (2012). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromenes. ACG Publications. Available at: [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Table 1.1 from 4-Dimethylamino Pyridine (DMAP) Catalyst with Fluxional Chirality: Synthesis and Applications. Semantic Scholar. Available at: [Link]

  • Reactions of Alcohols. (2022). Chemistry LibreTexts. Available at: [Link]

  • N-Arylated pyridinium salts having reactive groups. (2013). ResearchGate. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Available at: [Link]

  • Heterocyclic Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • Morawetz, H., & Oreskes, I. (1968). The complete conversion of the highly hindered ester, 2-carbamoylphenyl mesitoate, into the highly hindered amide, mesitamide, via base-catalysed intramolecular nucleophilic amide-group participation. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • How can I tosylate a hindered secondary alcohol? (2013). ResearchGate. Available at: [Link]

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). ReactionFlash. Available at: [Link]

  • How can I remove the pyridine from the sugar compound? (2015). ResearchGate. Available at: [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. (1976). SciSpace. Available at: [Link]

  • Keglevich, G., et al. (2018). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. PMC. Available at: [Link]

  • Predict the major products of the following reactions, including stereochemistry where appropriate. (a) (R)-butan-2-ol + TsCl in pyridine (b) (S). (2024). Pearson. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • Trouble with tosylation reaction. (2025). Reddit. Available at: [Link]

Sources

Technical Support Center: Mesylate Salt Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and pharmaceutical scientists working with Methanesulfonate (Mesylate) salts . It is designed to address the unique stability challenges of these compounds, specifically focusing on genotoxic impurity formation and hygroscopic degradation .

Status: 🟢 System Operational
Ticket Type: Tier 3 (Scientific Escalation)
Subject: Preventing Chemical & Physical Degradation of Methanesulfonates

Executive Summary: The Mesylate Paradox

Mesylate salts are a "double-edged sword" in drug development.

  • The Benefit: They offer exceptional solubility for weak bases, often 5–10x higher than hydrochloride salts, due to the high solvation energy of the methanesulfonate anion.

  • The Risk: They possess two critical vulnerabilities:[1]

    • Genotoxicity: The potential formation of alkyl mesylate esters (MMS/EMS) if residual alcohols are present.[1]

    • Hygroscopicity: A high tendency to absorb moisture, leading to deliquescence or disproportionation (reversion to free base).

This guide provides the protocols to navigate these risks.

Critical Safety Alert: Genotoxic Impurities (MMS/EMS)

⚠️ HAZARD: The reaction between Methanesulfonic Acid (MSA) and low-molecular-weight alcohols (Methanol, Ethanol, Isopropanol) forms Alkyl Mesylates (e.g., Methyl Methanesulfonate - MMS, Ethyl Methanesulfonate - EMS). These are potent, direct-acting mutagens regulated under ICH M7 .

The Mechanism of Formation

Contrary to common belief, alkyl mesylates rarely form spontaneously in a dry, neutral solid state. They require an acidic microenvironment and liquid phase mobility .

GenotoxinFormation MSA Excess Methanesulfonic Acid (MSA) Complex Protonated Alcohol (Oxonium Ion) MSA->Complex Protonation Alcohol Residual Alcohol (MeOH/EtOH) Alcohol->Complex Impurity Alkyl Mesylate (MMS/EMS) MUTAGENIC Complex->Impurity Nucleophilic Attack Impurity->MSA Hydrolysis (Fast at pH > 7) Water Water (Hydrolysis) Water->MSA Suppresses Formation

Figure 1: The reversible equilibrium of alkyl mesylate formation. Note that water suppresses the forward reaction.

Troubleshooting: "I detected EMS in my stability sample."

Diagnosis: If EMS/MMS appears during storage, one of three failures occurred:

  • Non-Stoichiometric Salt: You have excess free Methanesulfonic Acid (MSA) in the crystal lattice.

  • Residual Solvent: High levels of Ethanol/Methanol (>5000 ppm) were trapped in the crystal.

  • Acidic Microenvironment: The formulation includes acidic excipients that protonate the residual alcohol.

Corrective Action:

  • Immediate: Quantify the impurity using GC-MS (See Protocol A).

  • Root Cause Fix: Recrystallize the salt using a non-alcoholic solvent (e.g., Acetone, Ethyl Acetate) or ensure strict 1:1 stoichiometry.

Physical Stability: The Moisture Trap

⚠️ ISSUE: Mesylates are often hygroscopic. Moisture uptake does not just cause clumping; it triggers Disproportionation .

The Phenomenon: Salt Disproportionation

In the presence of moisture, a mesylate salt can chemically "break," reverting to the insoluble free base and free acid.



This is catastrophic for dissolution performance.

Troubleshooting: "My powder turned into a sticky gum/liquid."

Diagnosis:

  • Deliquescence: The Relative Humidity (RH) exceeded the Critical Relative Humidity (CRH) of the salt.

  • Disproportionation: Check the pH of a 1% solution. If it is significantly more acidic than the theoretical salt pH, free acid has been released.

Storage Protocol (The "3-Barrier" System):

  • Primary: Low-density polyethylene (LDPE) bags are insufficient . Use Alu/Alu blisters or Glass vials with Teflon liners.

  • Secondary: Heat-sealed Mylar (foil laminate) bags.

  • Environment: Store at 2–8°C if the CRH is <60%.

Interactive Troubleshooting Guide (Q&A)

Q1: Can I store my Mesylate salt in methanol if I keep it cold?

  • Verdict: ABSOLUTELY NOT.

  • Reasoning: Even at -20°C, the equilibrium exists. If there is any excess acid, MMS will form over months.

  • Solution: Evaporate to dryness immediately. If solution storage is mandatory, use DMSO or Water (if stable to hydrolysis).

Q2: My salt is changing color (yellowing) but HPLC purity is 99.9%. What is happening?

  • Verdict: Trace oxidation of the mesylate moiety or the API.

  • Reasoning: While MSA is oxidatively stable, the salt form can activate the aromatic rings of the API, making them prone to oxidation.

  • Solution: Flush headspace with Argon/Nitrogen. Color change often precedes chemical degradation detectable by HPLC.

Q3: How do I distinguish between "wet" salt and "hydrated" salt?

  • Verdict: Use Dynamic Vapor Sorption (DVS) .

  • Protocol: Run a sorption/desorption cycle.

    • Surface Water: Weight loss is linear and rapid.

    • Hydrate: Weight loss occurs in a "step" function at a specific RH% (e.g., the monohydrate loses water only below 10% RH).

Standard Operating Protocols (SOPs)

Protocol A: Detection of Alkyl Mesylates (GC-MS)

Standard per ICH M7 recommendations.[2]

ParameterSetting
Instrument GC-MS with Headspace Sampler
Column DB-WAX or ZB-WAX (Polar column is essential)
Carrier Gas Helium (1.0 mL/min)
Injector Temp 200°C (Splitless)
Oven Program 50°C (hold 5 min)

10°C/min

200°C
Detection SIM Mode (Target Ions: m/z 79, 80 for MMS; m/z 79, 109 for EMS)
Limit of Quantitation Must achieve < 1-5 ppm (depending on daily dose)
Protocol B: Stress Testing for Mesylates

Use this to validate your storage conditions.

  • Acid/Alcohol Stress: Dissolve API-Mesylate in Methanol with 0.1 eq excess MSA. Heat to 50°C for 24h. Goal: Confirm if API catalyzes MMS formation.

  • Humidity Stress: Expose solid API to 75% RH / 40°C (Open dish) for 1 week. Goal: Check for Disproportionation (Raman Spectroscopy).

  • Photostability: ICH Q1B. Goal: Mesylates are generally photostable, but verify API sensitivity.

Storage Decision Tree

Use this logic flow to determine the correct packaging for your Mesylate salt.

StorageLogic Start Start: Mesylate Salt Storage SolventCheck Does it contain residual MeOH, EtOH, or iPrOH? Start->SolventCheck GenotoxinRisk HIGH RISK: Genotoxin Formation Action: Recrystallize or Dry <500ppm SolventCheck->GenotoxinRisk Yes HygroCheck Is the salt Hygroscopic? (DVS > 2% uptake) SolventCheck->HygroCheck No PackagingA Standard Packaging (HDPE Bottle + Desiccant) HygroCheck->PackagingA No TempCheck Is CRH < 50%? HygroCheck->TempCheck Yes PackagingB Strict Moisture Barrier (Alu/Alu Blister or Glass) TempCheck->PackagingB No (CRH > 50%) ColdStorage Refrigerate (2-8°C) + Desiccant TempCheck->ColdStorage Yes (CRH < 50%)

Figure 2: Decision logic for packaging and storage conditions.

References

  • Teasdale, A., et al. (2009).[1] "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development, 13(3), 429-433. Link

  • Snodin, D. J. (2006).[3] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • International Council for Harmonisation (ICH). (2017).[4][5] "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link

  • Elder, D. P., et al. (2010).[6] "The Utility of Sulfonate Salts in Drug Development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link

  • Guerrieri, P., & Taylor, L. S. (2009). "Role of salt and excipient properties on disproportionation in the solid state."[7] Pharmaceutical Research, 26(8), 2015-2026. Link

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Technical Support Center: Nucleophilic Substitution of Oxane Mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing elimination side reactions in oxane mesylates Role: Senior Application Scientist Format: Technical Support Center (Interactive Guide)

Welcome to the Advanced Synthesis Support Module. You are likely here because your attempt to functionalize a tetrahydropyran (oxane) ring via a mesylate intermediate resulted in an alkene (elimination) rather than the desired substitution product.

This guide addresses the competitive landscape between Bimolecular Nucleophilic Substitution (


)  and Bimolecular Elimination (

)
in cyclic ether systems. Unlike acyclic chains, oxane rings impose conformational constraints that can be manipulated to favor substitution.
Module 1: The Mechanistic Battlefield

Before troubleshooting, you must visualize the competing pathways. In oxane systems, the transition state geometry is the primary determinant of the product ratio.

The Core Conflict
  • The Goal (

    
    ):  Backside attack by the nucleophile (
    
    
    
    ) displaces the mesylate (
    
    
    ). This requires the
    
    
    to approach through the "center" of the ring (if the LG is axial) or past axial hydrogens (if the LG is equatorial).
  • The Enemy (

    
    ):  A base abstracts a 
    
    
    
    -proton while the mesylate departs. Crucial Rule: In cyclohexane-like rings,
    
    
    requires the leaving group and the
    
    
    -proton to be anti-periplanar (trans-diaxial).

Key Insight: If you can lock the mesylate in an equatorial conformation,


 elimination becomes stereoelectronically forbidden (or significantly slower), as there is no anti-periplanar proton available without a ring flip.
Module 2: Diagnostic Workflow

Use this decision tree to identify the root cause of your side reactions.

TroubleshootingFlow Start START: Analyze Crude NMR/GC-MS Result_Alkene Result: Alkene (Elimination Product) Start->Result_Alkene Result_SM Result: Recovered Starting Material Start->Result_SM Result_Enol Result: Enol Ether (Double bond at C2-C3) Start->Result_Enol Q_Base Is the Nucleophile Basic? (pKa of conjugate acid > 11) Result_Alkene->Q_Base Q_Sterics Is Mesylate Equatorial? Result_SM->Q_Sterics Msg_Enol 3-OMs elimination towards Oxygen. Inductive effect of O makes C2-H acidic. Result_Enol->Msg_Enol A_StrongBase Switch to 'Soft' Nucleophile (Azide, Thiolate, Cyanide) Q_Base->A_StrongBase Yes A_WeakBase Check Temperature Q_Base->A_WeakBase No Q_Temp Is Reaction T > 50°C? A_WeakBase->Q_Temp A_LowerTemp Lower T, Switch Solvent to DMF/DMSO to boost Nu reactivity without heat Q_Temp->A_LowerTemp Yes Q_Conform Is Mesylate Axial? Q_Temp->Q_Conform No A_LockConf E2 is favored. Modify substrate to lock Mesylate Equatorial (e.g., t-Bu group) Q_Conform->A_LockConf Yes Msg_Enol->A_StrongBase Msg_Sterics Equatorial LG = Axial Attack. Blocked by 1,3-diaxial H. Force Ring Flip or use stronger Nu. Q_Sterics->Msg_Sterics Yes

Figure 1: Diagnostic logic for troubleshooting oxane mesylate substitutions. Follow the path based on your observed byproduct.

Module 3: Critical Troubleshooting & FAQs
Q1: I am using Sodium Azide (

) but still seeing 15% elimination. Why?

Diagnosis: While Azide is a "soft" nucleophile, high temperatures can still promote elimination via an


-like transition state if the ring is flexible.
The Fix: 
  • Solvent Switch: If you are using Ethanol or water/acetone, switch to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (

    
    ) but leave the anion (
    
    
    
    ) "naked" and highly reactive. This increases the rate of
    
    
    relative to
    
    
    significantly [1].
  • Temperature: Run the reaction at 0°C to Room Temperature . Do not heat. In DMF, azide displacement of a secondary mesylate should proceed at ambient temperature.

Q2: My substrate is a 3-mesyloxy oxane. I am getting a volatile product that degrades.

Diagnosis: You are likely forming the Enol Ether (3,4-dihydro-2H-pyran derivative). Mechanism: The proton at C2 (between the oxygen and the mesylate) is electronically unique. The ring oxygen's inductive effect makes the C2 protons slightly more acidic. If your nucleophile has any basic character, it will abstract the C2 proton, leading to elimination towards the oxygen. The Fix:

  • Avoid alkoxides completely.

  • If you need to install an oxygen nucleophile (e.g., making an ether), do not use

    
    . Instead, use the Mitsunobu reaction  on the alcohol directly, or use a catalyzed Williamson ether synthesis with a non-basic silver salt (
    
    
    
    ) which acts as a "halide/mesylate sponge" rather than a base.
Q3: Does the "Anomeric Effect" help me here?

Insight: Not directly for substitution, but it dictates the starting conformation. If you have a 2-substituted oxane (like a glycoside), the substituent prefers the axial position due to the anomeric effect.

  • Scenario: If your mesylate is at C3 or C4, the ring conformation is governed by the larger substituents.

  • Strategy: Use large substituents (like a t-butyl or phenyl group) elsewhere on the ring to "lock" the chair conformation such that your Mesylate group is Equatorial .

    • Equatorial Mesylate: No anti-periplanar H.

      
       is suppressed. 
      
      
      
      is slow (due to steric hindrance of the incoming Nu) but it is the only available pathway [2].
Module 4: Optimized Experimental Protocols
Protocol A: High-Fidelity Displacement (The "Naked Anion" Method)

Best for: Installing Azides, Cyanides, Thioacetates.

Reagents:

  • Substrate: Oxane Mesylate (1.0 equiv)[1]

  • Nucleophile:

    
     or 
    
    
    
    (1.5 - 2.0 equiv)
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: 15-Crown-5 (if using Na salts) or 18-Crown-6 (if using K salts) - Optional but recommended for speed at low temp.

Step-by-Step:

  • Dissolution: Dissolve the oxane mesylate in anhydrous DMF under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C in an ice bath. Note: Lower temperature favors kinetic control (

    
    ) over thermodynamic elimination.
    
  • Addition: Add the nucleophile in one portion.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is <10% complete after 4 hours, do not heat. Add the Crown Ether catalyst (0.1 equiv) to boost nucleophilicity without increasing basicity.

  • Workup: Dilute with

    
     (not DCM, to avoid emulsion with DMF) and wash copiously with water to remove DMF.
    
Protocol B: The "Inversion" Strategy (Mitsunobu)

Best for: When the Mesylate route fails due to stubborn elimination. If the mesylate intermediate yields only alkene, bypass it entirely using the Mitsunobu protocol, which activates the alcohol in situ.

Reagents:

  • Substrate: Oxane Alcohol (1.0 equiv)

  • Nucleophile:

    
     (hydrazoic acid equivalent, e.g., DPPA) or Phenol.
    
  • Reagents:

    
     (1.2 equiv), DIAD (1.2 equiv).
    

Why this works: The intermediate oxyphosphonium salt is a superb leaving group, and the reaction conditions are generally neutral/mildly acidic, suppressing base-catalyzed elimination [3].

Summary of Reactivity Trends
VariableCondition favoring

(Good)
Condition favoring

(Bad)
Nucleophile High Nucleophilicity, Low Basicity (

,

,

)
High Basicity (

,

)
Solvent Polar Aprotic (DMF, DMSO, MeCN)Polar Protic (EtOH,

) or Non-polar
Temperature Low (

)
High (

)
LG Conformation Equatorial (Suppresses

)
Axial (Perfect geometry for

)
Leaving Group Mesylate (Good)Triflate (Too reactive, often leads to

)
References
  • Solvent Effects on Nucleophilicity

    • Title: Influence of the solvent in an SN2 reaction[2][3][4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Conformational Control in Elimination

    • Title: E2 Elimination Reactions of Cyclohexanes[5]

    • Source: Chemistry Steps
    • URL:[Link]

  • Alternative Activation (Mitsunobu vs Mesylate)

    • Title: Nucleophilic Substitution (SN1, SN2) - General Trends
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Ring Strain and Reactivity

    • Title: SN2 versus E2 Competition of Cyclic Ethers[6]

    • Source: Radboud University Repository
    • URL:[Link]

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) fragmentation of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate Content Type: Publish Comparison Guide

Executive Summary

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is a critical pharmaceutical intermediate and a potential genotoxic impurity (GTI) often encountered in the synthesis of kinase inhibitors and GPCR-targeting drugs. As a sulfonate ester, it possesses alkylating potential, necessitating rigorous monitoring at trace levels (ppm) in accordance with ICH M7 guidelines.

This guide provides an in-depth technical analysis of its mass spectrometric behavior, specifically comparing the efficacy of Direct LC-MS/MS against alternative methodologies (GC-MS and Derivatization). It details the fragmentation mechanism driven by the labile mesylate group and the charge-retaining pyridine moiety, offering a self-validating protocol for structural confirmation and quantitation.

Part 1: Technical Specifications & Properties
PropertySpecification
IUPAC Name 2-(Pyridin-3-yl)tetrahydro-2H-pyran-4-yl methanesulfonate
Molecular Formula C₁₁H₁₅NO₄S
Exact Mass 257.0722 Da
Monoisotopic Mass [M+H]⁺ 258.0795 Da
Key Functional Groups Pyridine (Basic site, pKa ~5.2), Mesylate (Leaving group), Oxane (Ether)
Solubility Soluble in MeOH, ACN, DMSO; Sparingly soluble in water (pH dependent)
Part 2: Comparative Performance Guide (Analytical Methods)

For researchers selecting an analytical strategy, the following comparison evaluates Direct LC-MS/MS against the two most common alternatives for mesylate analysis: GC-MS and Derivatization-LC-MS.

FeatureDirect LC-MS/MS (Recommended) GC-MS (Alternative) Derivatization LC-MS
Principle Electrospray Ionization (ESI+) of intact molecule.Electron Impact (EI) after thermal volatilization.Chemical reaction (e.g., with pyridine) to form permanent cation.
Suitability High. The pyridine ring ensures excellent ionization efficiency in ESI+.Low. The polar pyridine and sulfonate groups lead to thermal instability and poor peak shape.Medium. Useful only if direct sensitivity is insufficient (rare for this molecule).
Sensitivity (LOD) < 1 ng/mL (Sub-ppm relative to API).~1-10 ppm (Often requires headspace or tedious prep).< 0.1 ng/mL (Ultra-trace).
Fragmentation Predictable loss of MsOH (Neutral Loss).[1]Extensive fragmentation; molecular ion (

) often absent.
Relies on fragmenting the derivatizing agent, losing structural specificity.
Throughput High (5-min run time).Low (Long temperature ramps required).Low (Requires reaction time + workup).

Verdict: Direct LC-MS/MS is the superior "product" for analyzing this compound due to the inherent basicity of the pyridine ring, which facilitates protonation (


) without the need for thermal stress or chemical modification.
Part 3: Fragmentation Pathway Analysis

The fragmentation of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate under Collision-Induced Dissociation (CID) is governed by two competing factors: the charge-stabilizing power of the pyridine nitrogen and the excellent leaving group ability of the methanesulfonate.

Mechanistic Deep Dive
  • Protonation (Precursor Selection): The most basic site is the pyridine nitrogen. ESI+ yields a stable

    
     at m/z 258.1 .
    
  • Primary Fragmentation (The "Signature" Transition): Upon collisional activation, the molecule undergoes a neutral loss of methanesulfonic acid (MsOH, 96 Da). This is a classic elimination reaction favored by the thermal energy in the collision cell.

    • Transition:

      
      
      
    • Mechanism: The mesylate group departs, likely abstracting a proton from the adjacent C3 or C5 position of the oxane ring, forming a double bond. The resulting ion is a 2-(pyridin-3-yl)-3,6-dihydro-2H-pyran cation (m/z 162.1).

  • Secondary Fragmentation: The m/z 162 ion further fragments via Retro-Diels-Alder (RDA) mechanisms or ring contractions typical of unsaturated cyclic ethers, eventually yielding pyridine-characteristic fragments (m/z 106, 78).

Pathway Visualization

Fragmentation Precursor Precursor Ion [M+H]+ m/z 258.1 (Protonated on Pyridine N) TS1 Transition State (MsOH Elimination) Precursor->TS1 CID Energy Frag1 Primary Product Ion [M+H - MsOH]+ m/z 162.1 (Dihydropyran-Pyridine Cation) TS1->Frag1 Elimination Neutral1 Neutral Loss: MsOH (Methanesulfonic Acid) 96 Da TS1->Neutral1 Frag2 Secondary Fragment [Pyridine-Vinyl]+ m/z ~106 Frag1->Frag2 Retro-Diels-Alder (Ring Opening) Frag3 Pyridinium Ion [C5H6N]+ m/z 80 Frag1->Frag3 C-C Bond Cleavage

Figure 1: Proposed ESI+ fragmentation pathway. The dominant channel is the neutral loss of methanesulfonic acid (96 Da) to form the m/z 162 cation.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating : the presence of the specific mass transition (258 -> 162) combined with the retention time of the pyridine analog confirms identity.

1. Sample Preparation
  • Solvent: Dissolve standard in 50:50 Acetonitrile:Water (0.1% Formic Acid). Avoid alcohols (MeOH) if stability is unknown, as mesylates can undergo solvolysis over time.

  • Concentration: Prepare a 1 µg/mL stock; dilute to 10 ng/mL for sensitivity tuning.

2. LC-MS/MS Parameters (Triple Quadrupole)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The polar pyridine will elute early; the mesylate adds hydrophobicity, pushing retention to ~2-3 min).

3. MRM Transitions (Quantitation & Qualification)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 258.1162.115 - 20High intensity; specific loss of MsOH.
Qualifier 1 258.179.035 - 40Pyridine ring fragment (High specificity).
Qualifier 2 258.1106.125 - 30Vinyl-pyridine fragment.

Data Interpretation:

  • A peak appearing in the 258 -> 162 channel indicates the intact mesylate.

  • If a peak appears only in 258 -> 162 but shifts in retention time, check for isomeric impurities.

  • Self-Validation Check: The ratio of the 162 ion to the 79 ion should remain constant across the peak width.

References
  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • Holčapek, M., et al. "Fragmentation behavior of esters and amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, no. 8, 2010.

  • Lee, H., et al. "Trace Analysis of Alkyl Mesylates in Active Pharmaceutical Ingredients by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2015.
  • Nirogi, R., et al. "LC-MS/MS identification of genotoxic impurities in Imatinib Mesylate." Biomedical Chromatography, 2014. (Demonstrates pyridine-based impurity fragmentation).

Sources

A Comparative Guide to HPLC Methods for Purity Analysis of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the active pharmaceutical ingredient (API) or intermediate's purity is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate. This compound, featuring a polar pyridine ring, a saturated oxane core, and a highly polar methanesulfonate (mesylate) group, presents unique analytical challenges. Its structure incorporates a basic nitrogen atom susceptible to ionic interactions and a sulfonate ester group, which is a structural alert for potential genotoxicity, necessitating rigorous analytical control.

This document moves beyond standard protocols to explore the causality behind methodological choices. We will compare and contrast several HPLC strategies, from robust reversed-phase techniques to specialized methods for polar and trace-level impurities, providing the technical rationale required for effective method development and validation in a regulated environment.

The Analytical Challenge: Structural Considerations

The molecular structure of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate dictates the analytical strategy. Key challenges include:

  • High Polarity: The combination of the pyridine and methanesulfonate moieties results in a highly polar compound, which may exhibit poor retention on traditional non-polar stationary phases like C18.[1][2]

  • Basic Pyridine Moiety: The pyridine nitrogen (pKa ≈ 5.2) can interact with acidic residual silanols on silica-based columns, leading to poor peak shape (tailing).[3] Mobile phase pH control is therefore critical.

  • Potential for Genotoxic Impurities (PGIs): Sulfonate esters are a class of compounds frequently monitored as potentially mutagenic impurities.[4] Analytical methods must possess exceptional sensitivity (often at the ppm level) to detect and quantify such impurities.[5][6]

  • Chirality: Depending on the synthetic route, the molecule may contain one or more stereocenters. As stereoisomers can have different pharmacological profiles, their separation and quantification may be required.[7][8]

Method 1: Optimized Reversed-Phase (RP-HPLC) for Routine Purity

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness and reproducibility.[9] However, standard C18 columns can be problematic for polar analytes like our target compound due to a phenomenon known as "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to retention loss.[1]

Causality Behind Experimental Choices
  • Stationary Phase Selection: Instead of a conventional C18 column, a polar-modified C18, often labeled "AQ" or "Aqueous," is the superior choice. These columns incorporate polar end-capping or embed polar functional groups (e.g., amides) within the alkyl chains.[10] This modification allows water to populate the stationary phase surface, preventing collapse and ensuring stable retention times for polar compounds even with 100% aqueous mobile phases.

  • Mobile Phase pH Control: To ensure symmetrical peak shape, the basic pyridine nitrogen must be consistently protonated. A mobile phase acidified to a pH at least two units below the pKa of pyridine (pH < 3.2) is ideal. Using 0.1% formic acid or a low pH buffer like potassium phosphate achieves this, minimizing secondary interactions with the stationary phase.[3][11]

  • Detector: The pyridine ring contains a strong chromophore, making UV detection highly effective. A wavelength of approximately 254 nm is a common and robust choice for pyridine-containing compounds.[11][12]

Experimental Protocol: RP-HPLC
ParameterConditionRationale
Column Polar-Modified "Aqueous" C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3.5 µmPrevents phase collapse in high aqueous mobile phases and improves retention of polar analytes.[1][4]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure consistent protonation of the pyridine moiety, leading to sharp, symmetric peaks.[3]
Mobile Phase B AcetonitrileA common, effective organic modifier with low UV cutoff.
Gradient 5% to 60% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes.A broad gradient ensures elution of both the polar main component and any less polar process impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.[11][12]
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and mass transfer kinetics.
Detection UV at 254 nmStrong absorbance wavelength for the pyridine chromophore.[11]
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Mobile Phase A/B (50:50)Ensures sample is fully dissolved and compatible with the starting mobile phase conditions.
System Suitability Tailing factor for the main peak < 1.5; Theoretical plates > 5000.Confirms column performance and suitability of the chromatographic system.
Workflow: RP-HPLC Method

RP-HPLC Workflow for Purity Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample (0.5 mg/mL) in 50:50 Water/ACN Inject Inject 10 µL of Sample Sample->Inject MobilePhase Prepare Mobile Phase A (0.1% FA in H2O) & B (ACN) System Equilibrate Aqueous C18 Column (150x4.6mm, 3.5µm) MobilePhase->System System->Inject Gradient Run Gradient Elution (5-60% ACN, 1.0 mL/min) Inject->Gradient Detect UV Detection at 254 nm Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity via Area Percent Report Integrate->Calculate

Workflow for the optimized Reversed-Phase HPLC method.

Method 2: HILIC for Highly Polar Impurities

For impurities that are too polar to be retained even on an aqueous-stable RP column (e.g., methanesulfonic acid), Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the particle surface into which polar analytes can partition.[10]

Causality Behind Experimental Choices
  • Stationary Phase Selection: An amide-based HILIC column is often a good starting point. It offers robust performance and different selectivity compared to bare silica, which can be prone to long equilibration times and variability.

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (>80%) and a small amount of an aqueous buffer. Ammonium formate or ammonium acetate are ideal choices as they are volatile and MS-compatible, providing the necessary ionic strength to facilitate the partitioning mechanism and ensure good peak shape.

Experimental Protocol: HILIC
ParameterConditionRationale
Column HILIC Amide Column (e.g., Waters XBridge BEH Amide), 150 x 4.6 mm, 3.5 µmProvides excellent retention for very polar compounds that are unretained in reversed-phase.
Mobile Phase A 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.5High organic content is required for HILIC retention mechanism. Ammonium formate provides ionic strength and is MS-compatible.
Mobile Phase B 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.5The "stronger" eluent in HILIC, containing more water to elute analytes.
Gradient 0% to 50% B over 15 minutes, hold for 5 minutes, and re-equilibrate for 7 minutes.Starts with high organic content to retain polar analytes, then increases water content to elute them.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce mobile phase viscosity.
Detection UV at 254 nm (and/or CAD/ELSD for non-chromophoric impurities)UV for the main compound; Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can detect non-UV active impurities like methanesulfonic acid.
Injection Vol. 5 µL
Sample Prep. 0.5 mg/mL in 90:10 Acetonitrile/WaterSample diluent must be similar to the initial mobile phase to ensure good peak shape.
Workflow: HILIC Method

HILIC Workflow for Polar Impurity Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC Analysis cluster_data Data Processing Sample Dissolve Sample (0.5 mg/mL) in 90:10 ACN/H2O Inject Inject 5 µL of Sample Sample->Inject MobilePhase Prepare Buffered Mobile Phases (High ACN Content) System Equilibrate Amide HILIC Column (150x4.6mm, 3.5µm) MobilePhase->System System->Inject Gradient Run Gradient Elution (Increasing Water Content) Inject->Gradient Detect UV and/or CAD/ELSD Detection Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Identify and Quantify Highly Polar Impurities Integrate->Calculate

Workflow for the HILIC method for polar impurities.

Method 3: LC-MS/MS for Trace-Level Genotoxic Impurities

The methanesulfonate functional group necessitates a control strategy for related PGIs. For trace-level quantification (typically <10 ppm), UV detection lacks the required sensitivity and selectivity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the authoritative technique for this task.[6][13][14]

Causality Behind Experimental Choices
  • Chromatography: A fast gradient using a standard C18 column is often sufficient. The primary goal is to separate the impurities from the main API peak to avoid ion suppression, rather than achieving baseline resolution of all components.

  • Ionization: The pyridine ring is easily protonated, making positive-ion Electrospray Ionization (ESI+) the logical choice for the parent compound and many related impurities.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. It provides exceptional selectivity and sensitivity by monitoring a specific fragmentation of a parent ion. For a hypothetical impurity like ethyl methanesulfonate, one would monitor the transition from its protonated molecular ion [M+H]+ to a specific, stable fragment ion.[6][13]

Conceptual Protocol: LC-MS/MS for PGIs
ParameterConditionRationale
Column C18 Column (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µmProvides robust separation to prevent ion suppression from the main peak.[4]
Mobile Phase A 0.1% Formic Acid in WaterVolatile, MS-friendly acidifier.
Mobile Phase B Acetonitrile with 0.1% Formic AcidVolatile organic modifier.
Gradient Fast gradient (e.g., 5% to 95% B in 10 minutes)Rapidly elutes compounds for high-throughput analysis.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve ionization efficiency.
Ionization Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the basic pyridine nitrogen.
Detection Tandem Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) modeProvides the highest level of sensitivity and selectivity for trace-level quantification of known impurities.[6][13]
Sample Prep. 1.0 mg/mL in Water/AcetonitrileA higher concentration is used to meet low ppm detection limits for impurities.
Quantification External calibration curve of certified reference standards for each potential PGI.Ensures accurate quantification at trace levels.
Logic: PGI Analysis Strategy

PGI Analysis Logic via LC-MS/MS compound API: 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate pgi Identify Potential Genotoxic Impurities (e.g., other sulfonate esters) compound->pgi method_dev Develop RP-LC Method for Separation pgi->method_dev ms_opt Optimize MS/MS Parameters (MRM) for each PGI pgi->ms_opt validation Validate Method per ICH Guidelines (LOD, LOQ, Accuracy, Precision) method_dev->validation ms_opt->validation analysis Analyze API Batches for PGIs validation->analysis

Logical flow for developing a PGI control strategy.

Method Comparison Summary

FeatureMethod 1: RP-HPLCMethod 2: HILICMethod 3: LC-MS/MS
Primary Application Routine purity testing, quantification of main component and moderately polar impurities.Analysis of very polar impurities unretained in RP-HPLC (e.g., counter-ions, starting materials).Trace-level quantification of known Potentially Genotoxic Impurities (PGIs).
Principle Hydrophobic Interaction.[9]Hydrophilic Partitioning.[10]Mass-to-charge ratio separation.
Pros Robust, reproducible, widely available, simple mobile phases.Excellent for very polar analytes.Unmatched sensitivity and selectivity, definitive identification.[6][13]
Cons Poor retention for very polar compounds. Peak tailing for bases without proper pH control.More complex mobile phases, longer equilibration times, sensitive to water content.High equipment cost, potential for matrix effects (ion suppression), requires impurity standards.
Typical Column Polar-Modified "Aqueous" C18.Amide, Cyano, or Silica-based.Standard C18 or C8.
Typical Detector UV/PDAUV/PDA, ELSD, CADTandem Mass Spectrometer (MS/MS).

Conclusion and Recommendations

A comprehensive purity assessment of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate cannot be achieved with a single analytical method. A multi-faceted strategy is required to control all potential impurities effectively.

  • For routine quality control, batch release, and stability testing, the Optimized Reversed-Phase HPLC method (Method 1) is the recommended primary tool. Its robustness, ease of use, and ability to resolve the main peak from common process impurities make it ideal for generating the bulk of the purity data.

  • To characterize and control highly polar species, such as starting materials or the methanesulfonic acid degradant, the HILIC method (Method 2) should be developed and validated. It serves as an essential orthogonal method, providing a more complete impurity profile.

  • For ensuring patient safety and meeting stringent regulatory requirements, the LC-MS/MS method (Method 3) is non-negotiable for the quantification of any identified potentially genotoxic impurities. This method should be validated at the appropriate trace-level threshold (e.g., as per ICH M7 guidelines).

By strategically deploying these complementary methods, researchers and drug development professionals can build a comprehensive, scientifically sound, and regulatory-compliant analytical package for 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate, ensuring the quality and safety of the final pharmaceutical product.

References

  • Matsutani, S., Shige, T., & et al. (n.d.). Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis. J-Stage. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Qiu, Y., et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications. Available at: [Link]

  • Valestrand, R., & Eigill, F. (2012). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2018). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate. Available at: [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

  • Silva, A. C., et al. (2025). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. ResearchGate. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. Available at: [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]

  • D'Orazio, G., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Available at: [Link]

  • Nwaneri, M. G. U., et al. (2025). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Periodikos. Available at: [Link]

  • Flores-Conde, M. I., et al. (2023). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. MDPI. Available at: [Link]

  • Ramakrishna, K., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]

  • Kumar, D., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Veeprho. (2020). Recent Control and Testing Strategies for Genotoxic Impurities. Veeprho. Available at: [Link]

Sources

A Researcher's Guide to a Comparative Analysis of Sulfonate Ester Infrared (IR) Spectroscopy Peaks

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups, offering a rapid and non-destructive method of analysis. Among the various sulfur-containing moieties, the sulfonate ester group (R-SO₂-OR') presents a unique spectral signature that, when properly interpreted, can provide invaluable structural information. This guide provides an in-depth comparison of the IR spectroscopic features of sulfonate esters with closely related sulfur-containing functional groups, supported by experimental data and protocols. Our focus is to move beyond simple peak identification to a deeper understanding of the underlying factors governing their vibrational frequencies.

The Significance of the Sulfonyl Group in IR Spectroscopy

The sulfonyl group (S=O) is a strong chromophore in the mid-infrared region, giving rise to characteristic and intense absorption bands. The positions of these bands are sensitive to the electronic environment of the sulfur atom, making IR spectroscopy a powerful tool for distinguishing between different sulfur-containing functional groups. The primary vibrations of interest for sulfonate esters and related compounds are the asymmetric and symmetric stretching modes of the S=O bonds, as well as the S-O-C stretching vibrations.

Comparative Analysis of IR Absorption Frequencies

The following table summarizes the characteristic IR absorption frequencies for sulfonate esters and compares them with those of sulfonic acids, sulfonyl chlorides, and sulfonamides. This data provides a foundational framework for differentiating these functional groups.

Functional GroupAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
Sulfonate Ester (R-SO₂-OR') 1372 - 1335 1195 - 1168 1000 - 750 (S-O-C stretch)
Sulfonic Acid (R-SO₃H)1350 - 13421165 - 1150~3400 (broad, O-H stretch)
Sulfonyl Chloride (R-SO₂Cl)1410 - 13701204 - 1166600 - 500 (S-Cl stretch)
Sulfonamide (R-SO₂NH₂)1370 - 13351170 - 1155~3350 & ~3250 (N-H stretches)

Data Interpretation and Key Distinctions:

  • Sulfonate Esters vs. Sulfonic Acids: While the S=O stretching frequencies are in a similar range, the presence of a broad O-H stretching band around 3400 cm⁻¹ is a clear indicator of a sulfonic acid.[1][2] Sulfonate esters will lack this prominent feature.

  • Sulfonate Esters vs. Sulfonyl Chlorides: Sulfonyl chlorides exhibit their asymmetric S=O stretching vibration at a significantly higher wavenumber (1410-1370 cm⁻¹) compared to sulfonate esters.[3] This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the S=O bonds.

  • Sulfonate Esters vs. Sulfonamides: The S=O stretching frequencies of sulfonamides are very similar to those of sulfonate esters.[4][5] However, primary and secondary sulfonamides will show characteristic N-H stretching bands in the region of 3350-3250 cm⁻¹.[4]

Understanding the Causality Behind Peak Shifts

The precise position of the S=O stretching vibrations is not static; it is influenced by a variety of structural and electronic factors. A thorough understanding of these effects is crucial for accurate spectral interpretation.

Electronic Effects: Induction and Resonance

The electronegativity of the substituents attached to the sulfonyl group plays a dominant role in determining the S=O stretching frequency.

  • Inductive Effect: Electron-withdrawing groups attached to the sulfur atom increase the force constant of the S=O bonds, leading to an increase in the stretching frequency (a shift to higher wavenumbers). This is clearly observed when comparing sulfonyl chlorides to sulfonate esters. The highly electronegative chlorine atom in sulfonyl chlorides pulls electron density away from the sulfur atom, strengthening the S=O bonds and increasing their vibrational frequency.

  • Resonance Effect: When the sulfonyl group is conjugated with an aromatic ring or a double bond, resonance effects can come into play. Delocalization of π-electrons can lead to a slight decrease in the S=O bond order, resulting in a shift to lower wavenumbers.

dot graph TD { A[Inductive Effect] --> B{S=O Bond Strength}; C[Resonance Effect] --> B; B --> D{Vibrational Frequency}; E[Electron-Withdrawing Groups] --> A; F[Conjugation] --> C; E --> G[Higher Wavenumber]; F --> H[Lower Wavenumber]; D --> G; D --> H; } caption: "Factors influencing S=O stretching frequency."

Hybridization and Ring Strain

The hybridization of the carbon atom attached to the sulfonate group and the presence of ring strain can also influence the S=O stretching frequencies.

  • Hybridization: The s-character of the carbon atom attached to the sulfur can have a subtle effect. A higher s-character (sp > sp² > sp³) can lead to a slight increase in the S=O stretching frequency.

  • Ring Strain: In cyclic sulfonate esters (sultones), ring strain can affect the bond angles and, consequently, the vibrational frequencies of the S=O bonds. Generally, decreasing the ring size leads to an increase in the S=O stretching frequency.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sulfonate Ester using ATR-FTIR

For solid samples, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a convenient and powerful technique that requires minimal sample preparation.

Objective: To obtain a clean and reproducible IR spectrum of a solid sulfonate ester.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solid sulfonate ester sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and free of any residual sample.

    • Clean the ATR crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sulfonate ester sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

    • Lower the ATR anvil or press to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should show the absorbance or transmittance of the sample as a function of wavenumber.

  • Data Analysis:

    • Identify the key absorption bands, paying close attention to the regions corresponding to the asymmetric and symmetric S=O stretches (around 1372-1335 cm⁻¹ and 1195-1168 cm⁻¹) and the S-O-C stretch (around 1000-750 cm⁻¹).

    • Compare the obtained spectrum with the reference data provided in this guide and other literature sources to confirm the presence of the sulfonate ester functional group and to distinguish it from related compounds.

  • Cleaning:

    • After the measurement, retract the anvil and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to ensure no sample residue remains for the next user.

dot graph TD { A[Clean ATR Crystal] --> B[Acquire Background Spectrum]; B --> C[Apply Solid Sample]; C --> D[Apply Pressure]; D --> E[Acquire Sample Spectrum]; E --> F[Analyze Spectrum]; F --> G[Clean ATR Crystal]; } caption: "ATR-FTIR experimental workflow."

Conclusion

The infrared spectrum of a sulfonate ester is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group and the S-O-C stretching vibration. A nuanced understanding of how electronic and structural factors influence the positions of these peaks allows for the confident differentiation of sulfonate esters from other sulfur-containing functional groups like sulfonic acids, sulfonyl chlorides, and sulfonamides. By following a robust experimental protocol, researchers can acquire high-quality IR spectra that serve as a reliable tool in the elucidation and confirmation of molecular structures, a critical step in the landscape of drug development and chemical research.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Gómez-Zavaglia, A., & Fausto, R. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(1), 173-184.
  • Hamed, E. A., & El-Faham, A. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485.
  • Hennayake, B. S., et al. (2020). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Klinman, J. P. (2020). Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight. The Journal of Chemical Physics, 152(2), 024302.
  • Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302.
  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy (2nd ed.). Holden-Day.
  • Parker, F. S. (1971). Applications of Infrared Spectroscopy in Biochemistry, Biology, and Medicine. Plenum Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1998).
  • Stuart, B. H. (2004).
  • Szymanski, H. A. (1963). IR: Theory and Practice of Infrared Spectroscopy. Plenum Press.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Soft Matter. [Link]

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Comparative Guide: Mesylate vs. Tosylate Reactivity on Oxane Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mesylate (methanesulfonate) and tosylate (p-toluenesulfonate) reactivity specifically on oxane (tetrahydropyran, THP) rings. It is designed for medicinal chemists and process engineers optimizing nucleophilic substitutions on cyclic ether scaffolds.

Executive Summary

In the functionalization of oxane (tetrahydropyran) rings, the choice between mesyl (-OMs) and tosyl (-OTs) activation is governed by three factors: steric accessibility of the hydroxyl group, conformational locking of the ring, and downstream processing requirements.

  • Mesylates are kinetically superior for sterically hindered secondary alcohols (e.g., C3 or axial C4 positions) due to the smaller electrophilic sulfur center and the accessible sulfene formation pathway.

  • Tosylates offer superior crystallinity and UV-detectability but suffer from slower formation rates on hindered equatorial hydroxyls and increased risk of elimination over substitution in basic media.

Mechanistic & Structural Foundations

Leaving Group Ability & Electronic Effects

While both are excellent leaving groups, their relative solvolysis rates (


) differ slightly due to the inductive effects of the R-group on the sulfonate.
ParameterMesylate (-OMs)Tosylate (-OTs)Triflate (-OTf) (Reference)
Structure



Conj. Acid pKa -1.9 (Methanesulfonic)-2.8 (p-Toluenesulfonic)-14
Relative Rate (

)
1.00~0.70~56,000
Steric Bulk (A-Value) MediumLargeLarge

Oxane Specificity: On a tetrahydropyran ring, the inductive withdrawal of the ring oxygen (O1) decreases the nucleophilicity of the ring carbons, particularly at C2 and C6. At C3 and C4, the ring behaves similarly to cyclohexane, but the dipole moment of the C-O bonds can destabilize carbocation intermediates, making


 (concerted displacement) the dominant and preferred pathway over 

.
Formation Mechanism: The "Sulfene" Advantage

A critical distinction in oxane chemistry is the formation mechanism.

  • Tosylation proceeds via direct nucleophilic attack of the alcohol on the sulfur. This is sensitive to steric hindrance (e.g., axial -OH).

  • Mesylation (with triethylamine) often proceeds via an elimination-addition pathway involving a highly reactive sulfene intermediate (

    
    ). This small, planar intermediate can capture hindered alcohols that TsCl fails to activate.
    

FormationMechanism Alcohol Oxane-OH Sulfene Sulfene (CH2=SO2) Alcohol->Sulfene Fast Trapping Direct Direct Attack (Sterically Sensitive) Alcohol->Direct + TsCl Base Base (Et3N) MsCl MsCl MsCl->Sulfene -HCl (Fast) Mesylate Oxane-OMs Sulfene->Mesylate TsCl TsCl Tosylate Oxane-OTs Direct->Tosylate Slow if Hindered

Figure 1: Mechanistic divergence in sulfonate formation. The sulfene pathway (red) allows mesylation of hindered oxane alcohols where direct attack (blue) fails.

Conformational Analysis: The Oxane Chair

Success in displacing the sulfonate depends on the conformation of the oxane ring. The Furst-Plattner Rule (trans-diaxial opening) applies strictly to epoxides, but the principle of stereoelectronic alignment governs


 on oxanes.
Axial vs. Equatorial Reactivity[1]
  • Equatorial Leaving Group (Substrate): Requires Axial Attack . The nucleophile must approach through 1,3-diaxial hydrogens. This is sterically disfavored.[1]

  • Axial Leaving Group (Substrate): Allows Equatorial Attack . The nucleophile approaches from the unhindered periphery. This is sterically favored.[2]

Decision Protocol: If your precursor is 4-hydroxytetrahydropyran (equatorial -OH) :

  • Formation of -OMs/-OTs locks the group equatorial.

  • Displacement requires high energy (axial attack).

  • Result: Low yields with bulky nucleophiles; elimination competes.

If your precursor is Axial-OH (less stable conformer) :

  • Displacement is rapid (equatorial attack).

  • Strategy: If starting with equatorial -OH, use Mitsunobu inversion first or oxidation/reduction to access the axial alcohol before sulfonation.

Conformation Figure 2: SN2 Trajectory on Oxane Ring Eq_OMs Equatorial-OMs (Stable Conformer) Prod_Inv Inverted Product Eq_OMs->Prod_Inv Slow (Steric Clash) Ax_OMs Axial-OMs (Less Stable) Ax_OMs->Prod_Inv Fast (Accessible) Nu_Ax Nu- (Axial Attack) Nu_Ax->Eq_OMs Nu_Eq Nu- (Equatorial Attack) Nu_Eq->Ax_OMs

Figure 2: Stereoelectronic gating of substitution. Axial sulfonates (Red) undergo substitution significantly faster than equatorial ones (Blue).

Experimental Protocols

Protocol A: Mesylation of Hindered Tetrahydropyran-3-ol

Context: C3 is adjacent to the ring oxygen and a methylene, creating a unique steric environment.

  • Setup: Charge a dry flask with Tetrahydropyran-3-ol (1.0 equiv) and anhydrous DCM (10 V). Cool to 0°C under

    
    .[3]
    
  • Base Addition: Add Triethylamine (1.5 equiv). Note: Excess base is required to drive the sulfene mechanism.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 30 mins. Maintain T < 5°C.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction: Stir at 0°C for 1 h. Monitor by TLC (stain with PMA or KMnO4; oxanes are not UV active without the tosyl group).

  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove amine), then brine. Dry over 
    
    
    
    .
  • Outcome: Yields typically 90-95% . Product is an oil (often unstable to silica chromatography; use immediately).

Protocol B: Tosylation of Tetrahydropyran-4-ol (Scale-Up Preferred)

Context: C4 is remote from the oxygen. Used when the product must be a crystalline solid.

  • Setup: Dissolve Tetrahydropyran-4-ol (1.0 equiv) in Pyridine (5 V) or DCM with DMAP (0.1 equiv) and TEA (1.5 equiv).

  • Reagent: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) in one portion.

  • Conditions: Stir at Room Temperature for 12-24 h. Note: Tosylation is significantly slower than mesylation.

  • Workup: Pour into ice water. The tosylate often precipitates as a white solid. Filter and wash with water.

    • Recrystallization: From Hexane/EtOAc.

  • Outcome: Yields 80-85% . Stable solid, UV active (easy HPLC monitoring).

Comparative Performance Data

FeatureMesylate (Ms)Tosylate (Ts)Recommendation
Formation Rate Very Fast (< 1 h)Slow (12-24 h)Use Ms for hindered/secondary alcohols.
Atom Economy High (Mw of MsCl = 114.5)Lower (Mw of TsCl = 190.6)Use Ms for large-scale process efficiency.
Stability Moderate (Hydrolyzes in moist air)High (Crystalline solid)Use Ts if storage is required.
Purification Distillation/Chromatography (Difficult)Crystallization (Easy)Use Ts for easier purification.
Reactivity (

)
HighHigh (slightly lower than Ms)Ms is preferred for difficult displacements.
Elimination Risk ModerateHigh (due to longer reaction times)Use Ms at low temp to minimize elimination.
Case Study: Synthesis of Pharmaceutical Intermediate

In the synthesis of (4-benzylmorpholin-2-yl)-(tetrahydropyran-4-yl)methanone, Eli Lilly researchers utilized a mesylate intermediate.[4][5]

  • Rationale: The mesylation of the tetrahydropyran-4-yl carbinol was achieved in 95% yield (MsCl, TEA, DMAP, DCM) followed by displacement. The tosylate analogue was rejected due to slower reaction kinetics and difficulty in removing the higher molecular weight byproducts [1].

References

  • Kopach, M. E., et al. (2009).[4][6] "Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate." Organic Process Research & Development, 13(2), 209–224.[6] Link

  • Crossland, R. K., & Servis, K. L. (1970). "A consideration of the reactivity of methanesulfonate (mesylate), p-toluenesulfonate (tosylate), and trifluoromethanesulfonate (triflate) leaving groups." The Journal of Organic Chemistry, 35(9), 3195–3196. Link

  • King, J. F., et al. (1992).[7] "Mechanism of hydrolysis of methanesulfonyl chloride." Journal of the American Chemical Society, 114(5), 1743–1749.[7] Link

  • Miljkovic, M. (2014). Carbohydrates: Synthesis, Mechanisms, and Stereoelectronic Effects. Springer.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. The compound 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate serves as a critical intermediate in the synthesis of various novel therapeutic agents. Rigorous analytical control is essential to ensure the final API meets the stringent safety and efficacy requirements set forth by regulatory bodies. At the heart of this control lies the use of well-characterized reference standards.

This guide provides a comprehensive comparison of reference standards for the analysis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate, offering insights into the selection and validation of these crucial materials. We will delve into the analytical methodologies best suited for this compound, drawing from established techniques for its constituent chemical moieties: the pyridine ring and the methanesulfonate ester. Furthermore, we will present a framework for comparing the performance of different reference standard lots, supported by hypothetical experimental data.

The Analytical Challenge: A Molecule of Two Halves

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate presents a unique analytical challenge due to its dual chemical nature. The pyridine group imparts a basic and hydrophilic character, which can lead to poor peak shape and retention in traditional reversed-phase high-performance liquid chromatography (HPLC).[1][2] Conversely, the methanesulfonate ester group is a potential genotoxic impurity (PGI), necessitating highly sensitive analytical methods to detect it at trace levels.[3][4][5]

Given these properties, a robust analytical strategy should be capable of:

  • Achieving good chromatographic resolution and peak shape for the main analyte.

  • Separating the main analyte from process-related impurities and degradation products.[6][7][8]

  • Quantifying potential genotoxic impurities to levels stipulated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[9]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerges as the gold standard for this application, offering both the selectivity to handle the pyridine moiety and the sensitivity to detect trace-level sulfonate esters.[4][10][11]

Establishing a Gold Standard: Qualification of a Primary Reference Material

A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material that should be of high purity. The qualification of a new batch of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate as a primary reference standard involves a multi-faceted approach to confirm its identity and purity.

The following diagram illustrates a typical workflow for the qualification and use of a reference standard:

G cluster_0 Reference Standard Qualification cluster_1 Analytical Method Validation cluster_2 Routine Analysis A Candidate Material Synthesis & Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, qNMR, GC for residual solvents) B->C D Water Content (Karl Fischer) C->D E Characterization Report & Certificate of Analysis D->E F Method Development (LC-MS/MS) E->F Qualified Primary Standard G Validation according to ICH Q2(R1) F->G H Specificity, Linearity, Accuracy, Precision, LOD/LOQ G->H I Working Standard Preparation H->I Validated Method J Impurity Profiling of Production Batches I->J K Stability Testing J->K

Caption: Workflow for Qualification and Use of a Reference Standard.

Comparative Analysis of Reference Standard Lots

To ensure consistency in analytical results, it is crucial to compare new batches of reference standards against the established primary standard. This comparison should encompass purity determination by multiple orthogonal methods.

Table 1: Hypothetical Comparative Data for Two Lots of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate Reference Standard

ParameterLot A (Primary Standard)Lot B (New Batch)Acceptance CriteriaMethod
Purity by HPLC-UV (Area %) 99.8%99.7%≥ 99.5%HPLC-UV
Purity by qNMR 99.7% (± 0.2%)99.6% (± 0.2%)Report ValueQuantitative NMR
Water Content 0.15%0.20%≤ 0.5%Karl Fischer Titration
Residual Solvents Meets USP <467>Meets USP <467>Conforms to USP <467>Headspace GC-MS
Identity Confirmation Conforms to structureConforms to structureConsistent with Primary Standard¹H NMR, ¹³C NMR, MS
Assay (as-is basis) 99.4%99.2%≥ 99.0%Mass Balance

This table demonstrates a scenario where Lot B, the new batch, meets all acceptance criteria and can be qualified for use as a secondary or working reference standard.

Experimental Protocol: HPLC-MS/MS for the Analysis of 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate

This protocol outlines a stability-indicating reversed-phase HPLC method coupled with tandem mass spectrometry for the quantitative analysis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate and its potential impurities.

Instrumentation and Chromatographic Conditions:
  • HPLC System: A standard UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a tandem mass spectrometer.

  • Column: A mixed-mode or polar-embedded C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for its ability to retain and separate polar, basic compounds.[1][2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    15 5 95
    20 5 95
    20.1 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:
  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor Ion > Product Ion (Specific m/z values to be determined based on the compound's fragmentation pattern)

    • Potential Impurities: Specific MRM transitions for known or potential impurities should be included.

  • Source Parameters: Optimized for the specific instrument and analyte.

Standard and Sample Preparation:
  • Reference Standard Stock Solution: Accurately weigh about 10 mg of the 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate reference standard and dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.

  • Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the diluent to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis and Quantification:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative determination of the assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[12]

Conclusion

The selection and proper qualification of reference standards are foundational to the robust analytical control of pharmaceutical intermediates like 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate. A thorough understanding of the molecule's chemical properties is key to developing suitable analytical methodologies. An LC-MS/MS approach is highly recommended for its sensitivity and specificity, which are crucial for addressing the challenges posed by the pyridine and methanesulfonate moieties. By implementing a rigorous comparative analysis of reference standard lots, researchers and drug developers can ensure the consistency and reliability of their analytical data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Pyridine. SIELC Technologies. [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Impurity Profiling in Pharmaceuticals Explained. SynThink. [Link]

  • Impurity Profiling: Theory and Practice. PharmaInfo. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. [Link]

  • Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC. [Link]

  • (a) An MS/MS spectrum of a methanesulfonate ester. (b) An MS/MS... ResearchGate. [Link]

  • ONU Student Research Colloquium: Analysis of methanesulfonate by LC-MS. Ohio Northern University. [Link]

  • Methyl methanesulfonate. SIELC Technologies. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • CAS#:134419-59-3 | tetrahydro-2H-pyran-4-yl methanesulfonate. Chemsrc. [Link]

  • 39879-60-2 | Pyridine methanesulfonate. ChemScene. [https://www.chemscene.

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Technical Guide: Elemental Analysis Validation for C11H15NO4S

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the analytical expectations, method selection, and validation protocols for the elemental characterization of the organic pharmaceutical intermediate C11H15NO4S .

Audience: Medicinal Chemists, QC Analysts, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Core Insight: While Automated Combustion (CHNS) is the industry standard for high-throughput purity confirmation, the presence of Sulfur (S) and high Oxygen (O) content in C11H15NO4S introduces specific volatility and detection challenges. This guide compares the efficacy of Dynamic Flash Combustion against Orthogonal Wet Chemistry (Schöniger Flask) and Spectroscopic methods (ICP-OES), providing a self-validating workflow to ensure compliance with the journal-standard ±0.4% tolerance .

Part 1: Theoretical Framework (The Ground Truth)

Before any experimental work, the theoretical "Ground Truth" must be established using high-precision atomic weights (IUPAC standards).

Target Molecule: C11H15NO4S Molecular Weight Calculation:

ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1112.011132.121
Hydrogen (H) 151.00815.120
Nitrogen (N) 114.00714.007
Oxygen (O) 415.99963.996
Sulfur (S) 132.06532.065
Total MW 257.309 g/mol

Theoretical Composition Limits (±0.4% Tolerance):

ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)
% Carbon 51.35% 50.95%51.75%
% Hydrogen 5.88% 5.48%6.28%
% Nitrogen 5.44% 5.04%5.84%
% Sulfur 12.46% 12.06%12.86%
% Oxygen *24.87% N/AN/A

*Note: Oxygen is typically calculated by difference in standard CHNS analysis, accumulating all errors from other elements. Direct Oxygen analysis requires a separate pyrolysis setup.

Part 2: Comparative Method Analysis

We evaluate three distinct methodologies for validating the purity of C11H15NO4S.

Method A: Dynamic Flash Combustion (CHNS) - The Gold Standard

Mechanism: The sample is combusted at >900°C in an Oxygen-rich environment. Gases (


, 

,

,

) are separated via GC column and detected by Thermal Conductivity (TCD).
  • Pros: Simultaneous determination of C, H, N, and S; high throughput (<10 mins/sample); requires minimal sample (2–3 mg).

  • Cons: Sulfur can adhere to reduction columns or water traps if not properly configured; requires Tungsten (VI) Oxide (

    
    ) catalyst for complete S-conversion.
    
Method B: Schöniger Flask Combustion - The Orthogonal Alternative

Mechanism: Manual combustion in an oxygen-filled flask followed by liquid absorption and titrimetric analysis (Barium Perchlorate titration for Sulfate).

  • Pros: Eliminates instrument matrix effects; highly specific for Sulfur; excellent for validating "failed" CHNS sulfur data.

  • Cons: Hazardous (explosion risk); labor-intensive; requires larger sample mass (>10 mg); analyzes only one element at a time.

Method C: ICP-OES (Inductively Coupled Plasma) - The Trace Specialist

Mechanism: Acid digestion followed by plasma excitation and optical emission detection.

  • Pros: Extremely precise for Sulfur; can detect metal impurities (catalysts like Pd/Pt) simultaneously.

  • Cons: Does not provide C/H/N data (cannot prove bulk organic purity); digestion of organic matrices can be incomplete, leading to low bias.

Summary of Performance
FeatureDynamic Combustion (CHNS)Schöniger Flask (Titration)ICP-OES (Digestion)
Precision (S) High (±0.15%)Moderate (±0.3%)High (±0.1%)
Sample Req. 2 mg10–20 mg50 mg
Throughput HighLowMedium
Suitability Primary QC Method Validation / Troubleshooting Trace / Metal Analysis

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized CHNS Combustion for Sulfur-Containing Organics

Rationale: Standard CHN modes often fail for Sulfur due to


 retention in the water trap. This protocol modifies the standard workflow.

Reagents & Equipment:

  • Analyzer: Thermo FlashSmart or Elementar vario EL cube.

  • Standard: Sulfanilamide (C6H8N2O2S) - Standard chosen because it contains S, N, C, and H similar to the analyte.

  • Additives: Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ).

Step-by-Step Workflow:

  • System Conditioning: Run 3 "Blank" cycles (Tin capsule only) to purge atmospheric Nitrogen and condition the reduction column.

  • Calibration: Weigh Sulfanilamide standards (1.5 mg, 2.0 mg, 2.5 mg) to create a K-factor calibration curve (

    
    ).
    
  • Sample Preparation:

    • Micro-mill C11H15NO4S to a fine powder to ensure homogeneity.

    • Weigh 2.0 mg (±0.005 mg) into a Tin capsule using a microbalance.

    • Critical Step: Add 5–10 mg of

      
       powder to the capsule before sealing. Reason: 
      
      
      
      acts as an oxygen donor and prevents the formation of non-volatile sulfates in the ash.
  • Combustion Parameters:

    • Reactor Temp: 950°C (Left), 840°C (Right/Reduction).

    • Oxygen Injection: 5 seconds (excess

      
       required for S oxidation).
      
  • Data Validation:

    • Run a "Check Standard" (Sulfanilamide) every 10 samples.

    • Acceptance: Check Standard must be within ±0.2% of theoretical.

Protocol 2: Handling "Failed" Results (The 0.4% Deviation)

If results fall outside the 50.95% – 51.75% Carbon range:

  • Check for Solvents: Perform TGA (Thermogravimetric Analysis) or NMR.

    • Scenario: If C is low and H is high, suspect Water (

      
      ) or Methanol (
      
      
      
      ) solvation.
  • Recalculate: Adjust theoretical values based on solvate stoichiometry (e.g., C11H15NO4S • 0.5 H2O).[1]

  • Orthogonal Check: If Sulfur is the only outlier (>0.4% deviation), proceed to Schöniger Flask titration to rule out instrument adsorption issues.

Part 4: Visualization & Logic

Diagram 1: Analytical Workflow for C11H15NO4S

This diagram illustrates the decision process for selecting the correct analysis path and validating results.

AnalyticalWorkflow Start Sample C11H15NO4S (Synthesis Complete) Prep Sample Prep: Micro-milling & Drying (USP <731>) Start->Prep Weigh Weighing: 2.0 mg + WO3 Catalyst Prep->Weigh Combustion CHNS Combustion Analysis (Dynamic Flash) Weigh->Combustion ResultCheck Check Results (±0.4% Tolerance) Combustion->ResultCheck Pass PASS: Release Batch ResultCheck->Pass Within Limits Fail FAIL: Deviation > 0.4% ResultCheck->Fail Outside Limits Troubleshoot Identify Deviation Source Fail->Troubleshoot Solvent Low C / High H? Check Solvents (NMR/TGA) Troubleshoot->Solvent SulfurIssue Only S Deviant? Instrument Adsorption Troubleshoot->SulfurIssue Recalc Recalculate Theoretical (Include Solvate) Solvent->Recalc Ortho Orthogonal Method: Schöniger Flask / ICP SulfurIssue->Ortho Recalc->ResultCheck Ortho->Pass Confirmed

Caption: Workflow for validating elemental composition, incorporating decision gates for solvent correction and orthogonal sulfur testing.

Diagram 2: Combustion Reaction Pathway

Visualizing the chemical transformation inside the reactor.

ReactionPath Sample C11H15NO4S (Solid) Furnace Combustion 950°C Sample->Furnace Oxygen O2 (Gas, Excess) Oxygen->Furnace Catalyst WO3 (Catalyst) Catalyst->Furnace CO2 CO2 Furnace->CO2 H2O H2O Furnace->H2O N2 N2 + NOx Furnace->N2 SO2 SO2 + SO3 Furnace->SO2 Reduction Reduction Column (Cu, 600°C) N2->Reduction SO2->Reduction SO3 reduces to SO2 FinalN2 N2 Reduction->FinalN2 FinalSO2 SO2 (Analyte) Reduction->FinalSO2

Caption: The chemical pathway from solid sample to detectable gases. Note the critical reduction of SO3 to SO2 for accurate quantification.

References

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.[1][2] (Protocol for establishing dry weight basis).

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer.

  • Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique (Schöniger) to the determination of trace amounts of chlorine and sulphur.[3]

  • Chemistry LibreTexts.Combustion Analysis: Determining Empirical Formulas.

Sources

Safety Operating Guide

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual-Hazard Challenge

As a Senior Application Scientist, I often see disposal protocols that treat complex intermediates as generic "organic waste." This is a critical error when handling 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate . This molecule presents a dual-hazard profile: the methanesulfonate (mesylate) moiety acts as a potent electrophile with alkylating potential (genotoxicity risk), while the pyridine ring introduces basicity and potential aquatic toxicity.

Proper disposal is not just about compliance; it is about deactivation . We must chemically neutralize the alkylating "warhead" before the waste ever leaves your fume hood. This guide provides a self-validating workflow to ensure this compound is handled with the rigor required for high-potency intermediates.

Part 1: Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the "Why." The structural features of this molecule dictate its specific risks.

Functional GroupHazard ClassMechanism of ActionCritical Risk
Methanesulfonate (Mesylate) Genotoxic / Alkylating Agent Acts as a leaving group, allowing the alkyl chain to attack DNA nucleophiles (

reaction).
Potential carcinogenicity; requires chemical quenching.
Pyridine Ring Toxic / Irritant Intercalation or metabolic toxicity; basic nitrogen can react exothermically with acids.Skin/eye irritation; aquatic toxicity if leached.
Tetrahydropyran (Oxane) Flammable Solvent-like Peroxide formation (rare in this derivative but possible); organic flammability.Fire hazard during bulk storage.

Scientist's Note: Never dispose of this compound in the "Acid Waste" stream. The basic pyridine nitrogen will react with strong acids, generating heat and potentially volatilizing the mixture.

Part 2: Pre-Disposal Stabilization & Deactivation (The "Quench")

The Golden Rule: Do not send active alkylating agents to the incinerator if they can be safely quenched in the lab. This protects waste handlers downstream.

We utilize a Nucleophilic Scavenging Protocol using Sodium Thiosulfate (


). Thiosulfate is a "soft" nucleophile that rapidly displaces the mesylate group, converting the genotoxic ester into a non-toxic Bunte salt (organic thiosulfate).
Deactivation Protocol (Bench Scale)

Reagents:

  • Sodium Thiosulfate pentahydrate (

    
    )
    
  • Water[1][2][3][4][5]

  • Reaction Solvent (e.g., Acetone or Ethanol)[6]

Step-by-Step Procedure:

  • Preparation: Dissolve the waste material in a minimal amount of acetone or ethanol to ensure solubility.

  • Scavenger Solution: Prepare a 20% w/v aqueous solution of Sodium Thiosulfate. You need at least 2 equivalents of thiosulfate per equivalent of mesylate to ensure complete quenching.

  • The Quench: Slowly add the thiosulfate solution to the waste mixture with stirring.

    • Observation: The solution may warm slightly. This indicates the

      
       displacement is occurring.
      
  • Verification (Self-Validating Step): Allow the mixture to stir for 12-24 hours at room temperature.

    • Why? Secondary mesylates (on the oxane ring) react slower than primary ones. Time is your safety factor here.[7][8]

  • pH Check: Ensure the final pH is between 6 and 9. If acidic, neutralize with dilute Sodium Bicarbonate (

    
    ).
    

Part 3: Waste Segregation & Packaging

Once deactivated, the material is no longer a genotoxic hazard but remains Hazardous Chemical Waste .

Decision Logic for Segregation:

  • Does the mixture contain Halogens (Cl, Br, F)?

    • No: If you used Acetone/Ethanol and Thiosulfate. -> Non-Halogenated Organic Waste .

    • Yes: If you dissolved it in Dichloromethane (DCM). -> Halogenated Organic Waste .

  • Container Choice: High-Density Polyethylene (HDPE) carboys are preferred. Avoid metal containers due to the potential formation of corrosive byproducts during long-term storage.

Labeling Requirements:

  • Chemical Name: "Deactivated 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate waste"

  • Constituents: Acetone, Water, Sodium Thiosulfate, Pyridine derivatives.

  • Hazard Tags: Flammable, Irritant.[7] (Remove "Genotoxic" tag only if validated; otherwise, keep it as a precaution).

Part 4: Professional Disposal (Incineration)

The ultimate fate of this waste stream must be High-Temperature Incineration .

  • Method: Rotary Kiln Incineration.

  • Temperature: >1000°C (1832°F).

  • Reasoning: The pyridine ring is thermally stable and requires high temperatures to fully mineralize into

    
    , 
    
    
    
    , and
    
    
    . The sulfur from the mesylate will be scrubbed as
    
    
    .
  • Logistics: Contract with a licensed hazardous waste disposal service (e.g., Veolia, Clean Harbors). Ensure the manifest explicitly lists "Alkyl Mesylates" if deactivation was not performed, as this triggers specific handling protocols at the plant.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision matrix for handling this specific intermediate.

DisposalWorkflow Start Waste: 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate CheckState Is the waste currently in solution? Start->CheckState Solubilize Dissolve in Acetone/EtOH CheckState->Solubilize No (Solid) Deactivation Add 20% Sodium Thiosulfate (>2 Equiv, Stir 24h) CheckState->Deactivation Yes Solubilize->Deactivation CheckSolvent Does solvent contain Halogens (DCM/Chloroform)? Deactivation->CheckSolvent HaloWaste Segregate: Halogenated Organic Waste CheckSolvent->HaloWaste Yes NonHaloWaste Segregate: Non-Halogenated Organic Waste CheckSolvent->NonHaloWaste No Incineration Final Fate: High-Temp Incineration (>1000°C) HaloWaste->Incineration NonHaloWaste->Incineration

Caption: Operational workflow for the safe deactivation and segregation of mesylate intermediates.

Part 6: Emergency Spill Procedures

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the genotoxic material.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the powder is spilled, use a N95 or P100 respirator.

  • Containment: Cover the spill with a Spill Pillow or absorbent pads.

  • In-Situ Deactivation:

    • Gently pour the 20% Sodium Thiosulfate solution over the absorbent pads.

    • Allow to sit for 20 minutes.

  • Cleanup: Scoop the wet absorbent into a wide-mouth hazardous waste jar. Label as "Deactivated Spill Debris."

  • Surface Decontamination: Wipe the surface with 10% NaOH followed by water to remove pyridine residues.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl Methanesulfonate (Analogous Alkylator). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.

Sources

Personal Protective Equipment & Handling Guide: 2-(Pyridin-3-yl)oxan-4-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP. Before handling 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate, you must acknowledge its chemical class. As a methanesulfonate ester (mesylate) , this compound acts as a potent alkylating agent .

Unlike standard organic intermediates, mesylates possess a "soft" electrophilic center capable of reacting with nucleophilic DNA bases (e.g., N7-guanine), presenting a direct risk of genotoxicity and mutagenicity even at trace levels. The pyridine and oxane (tetrahydropyran) moieties increase lipophilicity, potentially enhancing bioavailability and dermal absorption.

Operational Default: Treat this compound as an Occupational Exposure Band (OEB) 4 substance (OEL < 10 µg/m³) until specific toxicological data proves otherwise.

Risk Assessment & Mechanism

To ensure safety, you must understand the causality of the hazard.

  • Primary Hazard (Alkylation): The methanesulfonate group (

    
    ) is an excellent leaving group. Upon contact with biological tissue, the 
    
    
    
    bond breaks, transferring the alkyl group (the pyridine-oxane scaffold) to cellular DNA.
  • Secondary Hazard (Sensitization): Pyridine derivatives are known sensitizers and irritants to the respiratory tract.

  • Physical State Risk: If this compound is a solid/powder, the risk of airborne particulate inhalation is the critical failure mode.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for redundancy . If one barrier fails, the next must be intact.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P3 Half-mask.Standard N95s are insufficient for OEB 4 solids. You need a Protection Factor (APF) of >50 to prevent inhalation of micro-particulates during weighing/transfer.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Long-cuff Nitrile or Laminate (Silver Shield®)Mesylates can permeate standard latex rapidly. Double gloving provides a visual breach indicator and increases breakthrough time.
Dermal (Body) Tyvek® 400 (or equivalent) disposable coverall with elastic cuffs.Cotton lab coats absorb and retain alkylating agents, creating a secondary exposure source. Impervious disposable suits prevent this.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses leave gaps. Pyridine-based alkylators can cause severe corneal damage upon contact.
Footwear Shoe Covers (over closed-toe leather shoes).Prevents tracking of trace powders out of the containment zone.

Engineering Controls & Containment

PPE is the last line of defense. The primary barrier must be engineering controls.

A. Solid Handling (Weighing/Transfer)
  • Mandatory: Perform all open handling of the solid in a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC) .

  • Prohibited: Do not handle the dry powder on an open benchtop, even with a snorkel.

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Mesylates are often crystalline and prone to static fly-away.

B. Solution Handling
  • Once dissolved, the compound may be handled in a standard Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Sash Height: Keep sash at the lowest possible working position.

Operational Protocol: The "Self-Validating" Workflow

This protocol includes "checkpoints" to validate safety at each step.

Step 1: Preparation (The "Clean" Zone)
  • Don PPE in the order: Shoe covers

    
     Suit 
    
    
    
    Mask
    
    
    Inner Gloves
    
    
    Goggles
    
    
    Outer Gloves.
  • Validation: Check outer gloves for tears. Tape the cuff of the Tyvek suit over the inner glove, then place the outer glove over the suit cuff.

Step 2: Weighing (The "Hot" Zone)
  • Place a tared vial inside the VBE.

  • Transfer the solid using a disposable spatula.

  • Validation: Wipe the exterior of the vial with a solvent-dampened wipe (e.g., MeOH) before removing it from the VBE. Dispose of the wipe as hazardous waste immediately. This ensures no dust leaves the hood on the vial surface.

Step 3: Reaction Setup
  • Add solvent to the vial inside the containment device if possible.

  • Once dissolved, the risk of airborne particulate is eliminated, but the risk of percutaneous absorption increases.

  • Causality: Solvents like DCM or DMSO act as carriers, dragging the alkylating agent through glove material faster. Change outer gloves immediately if splashed.

Deactivation & Disposal (The "Kill" Step)

You must chemically destroy the alkylating potential before disposal. We utilize a Nucleophilic Quench .

Deactivation Solution

Prepare a 10% Sodium Thiosulfate (


)  solution in water.
  • Mechanism:[1][2][3][4] Thiosulfate is a "soft" nucleophile that reacts rapidly with the "soft" electrophile (the mesylate), displacing the sulfonate group and rendering the molecule non-genotoxic.

Quenching Protocol
  • Glassware: Rinse all contaminated glassware (flasks, spatulas) with the Thiosulfate solution.

  • Spills: Cover any spill with a paper towel, then soak the towel with Thiosulfate solution. Let sit for 15 minutes (Validation time).

  • Verification: The reaction is typically non-visible. Ensure a large molar excess (>20 equivalents) of thiosulfate is used.

Waste Stream
  • Stream A (Quenched): Aqueous waste containing thiosulfate and the deactivated pyridine-derivative. Label: "Deactivated Organic Waste."

  • Stream B (Solids): Contaminated Tyvek, gloves, and wipes go into Double-Bagged hazardous waste bins labeled "Cytotoxic/Genotoxic."

Visualizations

A. The "Safety Layering" Workflow

This diagram illustrates the redundancy required for OEB 4 handling.

SafetyLayers cluster_0 Layer 1: Engineering (Primary Barrier) cluster_1 Layer 2: PPE (Personal Barrier) cluster_2 Layer 3: Chemical (Deactivation) VBE Vented Balance Enclosure (Negative Pressure) Resp Respiratory: P100/PAPR VBE->Resp Breach? Skin Dermal: Double Nitrile + Tyvek VBE->Skin Breach? Worker Researcher Safety Resp->Worker Protected Skin->Worker Protected Quench Sodium Thiosulfate Quench (Nucleophilic Attack) Hazard 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate Hazard->VBE Contained In Hazard->Quench Disposal

Caption: The "Swiss Cheese" model of defense. Engineering controls are primary; PPE captures failures; Chemical quenching eliminates the hazard at the source.

B. Spill Response Decision Tree

Immediate actions based on the physical state of the spill.

SpillResponse Spill Spill Detected State Determine State Spill->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Action1 1. Cover with wet paper towel (Prevent Dust) Solid->Action1 Action2 1. Cover with absorbent pads (Contain Spread) Liquid->Action2 Deactivate 2. Soak with 10% Sodium Thiosulfate Action1->Deactivate Action2->Deactivate Wait 3. Wait 15 Minutes Deactivate->Wait Clean 4. Double Bag & Label 'Genotoxic' Wait->Clean

Caption: Logic flow for neutralizing spills. Note that solids are wetted first to prevent aerosolization.

References

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Available at: [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory. Available at: [Link]

  • Bercu, J. P., et al. "Potential Impurities in Drug Substances: Assessment of Genotoxicity." Regulatory Toxicology and Pharmacology, 2018.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.